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N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Documentation Hub

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  • Product: N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS: 23002-57-5

Core Science & Biosynthesis

Foundational

mechanism of action of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

An In-Depth Technical Guide to the Mechanism of Action of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Class of Kinase Inhibitors Abstract N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Class of Kinase Inhibitors

Abstract

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolopyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry due to its function as a privileged structure for kinase inhibition. While specific public domain data on this exact molecule is limited, its structure strongly suggests a mechanism of action centered on the competitive inhibition of ATP-binding sites within protein kinases. This guide elucidates the putative mechanism of action by drawing parallels with well-characterized analogs and outlines the definitive experimental workflows required to validate its specific biological targets and cellular effects. The methodologies described herein are designed to provide researchers with a robust framework for the characterization of novel kinase inhibitors.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a heterocyclic amine that acts as a purine analogue. Its structural similarity to adenine allows it to function as a "hinge-binder," effectively competing with adenosine triphosphate (ATP) for the binding pocket of various protein kinases. This competitive inhibition is the foundational mechanism for a multitude of clinically significant drugs, targeting kinases that play pivotal roles in cell signaling pathways governing proliferation, differentiation, and inflammation.

The specific molecule, N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, features a dimethylamino group at the C4 position, which modifies its steric and electronic properties, thereby influencing its binding affinity and selectivity for specific kinase targets. Based on this well-established structure-activity relationship, its primary mechanism of action is hypothesized to be the inhibition of one or more protein kinases.

Putative Mechanism of Action: Competitive ATP Inhibition

The central hypothesis is that N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine functions as an ATP-competitive kinase inhibitor. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in signal transduction.

The process unfolds as follows:

  • Entry into the Active Site: The compound diffuses into the ATP-binding pocket of a target kinase.

  • Hinge Binding: The pyrazolopyrimidine core forms hydrogen bonds with the "hinge region" of the kinase, the flexible linker between the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine portion of ATP.

  • Competitive Blockade: By occupying this site, the compound physically prevents ATP from binding.

  • Inhibition of Catalysis: Without access to ATP, the kinase cannot phosphorylate its downstream substrates, effectively blocking the signaling cascade.

This direct, competitive inhibition is a hallmark of many small-molecule kinase inhibitors and is the most probable mechanism for the compound .

cluster_0 Kinase Active Site cluster_1 Cellular States ATP ATP Kinase Kinase Hinge Region ATP->Kinase Binds to Inhibitor N,N-Dimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->Kinase Competitively Binds & Blocks ATP NoPhosphorylation No Phosphorylation (Signal OFF) Inhibitor->NoPhosphorylation Leads to Phosphorylation Phosphorylation (Signal ON) Kinase->Phosphorylation Catalyzes Kinase->NoPhosphorylation Substrate Substrate Protein Substrate->Phosphorylation is Phosphorylated

Caption: ATP-Competitive Inhibition Mechanism.

Experimental Validation Workflow

To move from a putative to a confirmed mechanism of action, a multi-step, self-validating experimental workflow is essential. This process involves identifying the target, quantifying the inhibitory action, and observing the downstream cellular consequences.

Phase 1: Target Identification and Affinity

The initial and most critical step is to identify which of the 500+ human kinases the compound binds to and with what affinity.

Methodology: Kinase Panel Screening

This is a high-throughput assay to assess the inhibitory activity of the compound against a broad panel of purified kinases.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO. Create a dilution series to be tested at various concentrations (e.g., 10 µM to 1 nM).

  • Assay Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate peptide, and ATP.

  • Incubation: Add the test compound to the reaction wells and incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for binding and catalysis.

  • Signal Detection: Use a detection reagent that quantifies the amount of phosphorylated substrate or the amount of remaining ATP. Common methods include radiometric assays (³²P-ATP) or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO control. Plot these values to determine the IC₅₀ (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Kinase Inhibition Profile

Target KinaseIC₅₀ (nM)% Inhibition @ 1 µM
Kinase A1598%
Kinase B25075%
Kinase C>10,000<10%
Kinase D8,50015%

This table presents hypothetical data for illustrative purposes.

Phase 2: Cellular Target Engagement

Confirming that the compound binds to its intended target within a live cell is a crucial validation step.

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA leverages the principle that a protein becomes more thermally stable when bound to a ligand.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control (DMSO).

  • Heating: Heat aliquots of the cell lysate to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and use centrifugation to separate soluble proteins from aggregated, denatured proteins.

  • Protein Quantification: Analyze the soluble fraction using Western Blotting or mass spectrometry to quantify the amount of the target protein that remained soluble at each temperature.

  • Data Analysis: In the presence of the binding compound, the target protein will exhibit a "thermal shift," remaining soluble at higher temperatures compared to the vehicle control.

cluster_0 Experimental Workflow cluster_1 Expected Outcome Start Start: Treat Cells Heat Heat Lysate to Gradient Temps Start->Heat Separate Separate Soluble & Aggregated Proteins Heat->Separate Quantify Quantify Target Protein (e.g., Western Blot) Separate->Quantify End Result: Thermal Shift Curve Quantify->End NoDrug No Drug: Protein Denatures at Lower Temp Quantify->NoDrug If No Binding WithDrug With Drug: Protein Stabilized, Denatures at Higher Temp Quantify->WithDrug If Binding Occurs

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Phase 3: Downstream Pathway Analysis

The final phase is to demonstrate that target engagement leads to the expected biological outcome: the inhibition of the downstream signaling pathway.

Methodology: Western Blotting for Phospho-Proteins

If the compound inhibits a specific kinase, the phosphorylation of its direct downstream substrate should decrease.

Step-by-Step Protocol:

  • Cell Culture and Stimulation: Culture an appropriate cell line known to have an active signaling pathway involving the target kinase. Stimulate the pathway with a growth factor or cytokine to induce phosphorylation.

  • Compound Treatment: Treat the stimulated cells with varying concentrations of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for a set period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with two primary antibodies: one that recognizes the phosphorylated form of the substrate protein (e.g., anti-phospho-STAT3) and another that recognizes the total amount of that protein.

  • Detection and Analysis: Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A successful inhibitor will show a dose-dependent decrease in this ratio.

Conclusion

The chemical structure of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine places it firmly within the class of ATP-competitive kinase inhibitors. While its specific targets require empirical determination, the outlined workflow provides a comprehensive and rigorous pathway for its characterization. By systematically progressing from broad-panel screening to in-cell target engagement and downstream pathway analysis, researchers can definitively elucidate its mechanism of action and validate its potential as a specific and potent modulator of cellular signaling. This foundational understanding is the cornerstone of translational research and drug development.

References

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

Exploratory

Architecting Kinase Selectivity: The Therapeutic Landscape of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Executive Summary & Structural Rationale In the landscape of targeted oncology and rational drug design, the pyrazolo[3,4-d]pyrimidine core has emerged as a privileged, highly versatile pharmacophore. Functioning as a di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology and rational drug design, the pyrazolo[3,4-d]pyrimidine core has emerged as a privileged, highly versatile pharmacophore. Functioning as a direct bioisostere of the adenine ring of adenosine triphosphate (ATP), this fused nitrogen-containing heterocycle is engineered to mimic the binding interactions within the highly conserved hinge region of kinase active sites .

Specifically, N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a dimethylamino group at the C4 position, which acts as a steric and electronic mimic of the N6-amino group of adenine. This specific substitution pattern is not merely structural; it dictates the thermodynamic stability of the kinase-inhibitor complex. The N1 and N2 atoms of the pyrazole ring serve as critical hydrogen-bond donors and acceptors, anchoring the molecule to the kinase hinge, while the C3 position remains accessible for synthetic functionalization to drive target selectivity1[1].

Primary Therapeutic Targets & Mechanistic Causality

As a Senior Application Scientist, it is vital to understand that the efficacy of this scaffold relies on exploiting subtle variations in the ATP-binding pockets of different kinases.

Mechanistic Target of Rapamycin (mTOR)

mTOR is a master regulatory serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. Traditional allosteric inhibitors like rapamycin only partially inhibit mTORC1 and fail to inhibit mTORC2, leading to feedback activation of pro-survival pathways2[2]. By utilizing the N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, researchers have developed potent ATP-competitive TOR inhibitors (TORIs) and advanced bi-steric inhibitors (e.g., RMC-5552). These bi-steric molecules link the pyrazolo[3,4-d]pyrimidine core to a rapamycin analog, simultaneously occupying the ATP-binding pocket and the FRB domain. This dual-engagement physically occludes the active site, resulting in profound, durable inhibition of downstream effectors like 4EBP1 and S6K3[3].

mTOR_Pathway PI3K PI3K / AKT Activation mTORC1 mTORC1 Complex (mTOR-RAPTOR) PI3K->mTORC1 Activates mTORC2 mTORC2 Complex (mTOR-RICTOR) PI3K->mTORC2 Activates Substrates Downstream Effectors (4EBP1, S6K) mTORC1->Substrates Phosphorylates Inhibitor Pyrazolo[3,4-d]pyrimidine Bi-Steric Inhibitor Inhibitor->mTORC1 ATP & FRB Block Inhibitor->mTORC2 ATP Site Block

Fig 1: Bi-steric inhibition of the mTOR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Src Family Kinases (SFKs) & SGK1 in Glioblastoma

Glioblastoma multiforme (GBM) is driven by highly invasive cell populations that resist standard therapies. The pyrazolo[3,4-d]pyrimidine scaffold is exceptionally suited to target the deep hydrophobic pockets of Src, Fyn, and SGK1 kinases 4[4]. Derivatives such as SI306 (a Src inhibitor) and SI113 (an SGK1 inhibitor) have demonstrated low micromolar IC50 values, directly inducing caspase-3/7 mediated apoptosis in patient-derived GBM cell lines 5[5].

Cyclin-Dependent Kinases (CDKs)

Unregulated cell proliferation in solid tumors is frequently driven by hyperactive CDKs. Hybrid molecules incorporating the N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core exhibit strong antiproliferative potential by competitively displacing ATP in CDK1 and CDK6, halting the G1-to-S phase transition 6[6].

Experimental Methodologies: Synthesis to Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, bridging chemical synthesis with biological target engagement.

Protocol 1: Electrophilic C3-Iodination (Scaffold Activation)

Before the N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core can be utilized as a target-specific inhibitor, it must be functionalized. The C3 position of the pyrazole ring is electron-rich, allowing for direct electrophilic aromatic substitution 7[7].

  • Solvation : Dissolve 0.500 g (3.06 mmol) of N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 4 mL of anhydrous N,N-Dimethylformamide (DMF) 8[8]. Causality: DMF provides the optimal dielectric constant to stabilize the polar transition state during halogenation.

  • Halogenation : Add 1.00 g (4.59 mmol) of N-Iodosuccinimide (NIS) and stir the mixture at 80°C for 22 hours 7[7]. Causality: NIS acts as a mild, controlled source of electrophilic iodine (I+), preventing over-halogenation while ensuring complete conversion to the 3-iodo intermediate.

  • Validation Checkpoint : Quench the reaction with aqueous sodium thiosulfate to neutralize unreacted iodine. Confirm the mass shift via LC-MS (Expected [M+H]+ for the 3-iodo derivative is m/z ~290.0). Self-Validation: This step guarantees the structural integrity of the precursor before committing to complex Suzuki-Miyaura cross-coupling reactions.

Protocol 2: Cellular Target Engagement via AlphaLISA

Biochemical assays establish intrinsic affinity, but cellular assays are mandatory to validate membrane permeability and intracellular target engagement 9[9].

  • Cell Seeding : Seed MDA-MB-468 cells at 25,000 cells/well in a 96-well plate. Allow 24 hours for adherence 3[3].

  • Compound Incubation : Treat cells with serial three-fold dilutions of the synthesized inhibitor, strictly maintaining a final DMSO concentration of 0.1% 3[3]. Causality: High solvent concentrations independently induce cellular stress pathways, which can artificially alter phosphorylation readouts.

  • Lysis & Detection : Lyse the cells and apply AlphaLISA SureFire Ultra reagents specific for p-4EBP1 (Thr37/46) and p-P70S6K (Thr389)3[3].

  • Validation Checkpoint : Normalize the luminescent signal against a total protein control (e.g., total AKT). Self-Validation: This ensures that a reduction in signal is due to true kinase inhibition rather than compound-induced cytotoxicity or variations in cell plating density.

Workflow Step1 1. Scaffold Activation (C3-Iodination) Step2 2. Cross-Coupling (Target Specificity) Step1->Step2 Step3 3. AlphaLISA Assay (p-4EBP1 / p-S6K) Step2->Step3 Step4 4. Target Validation (LC-MS/MS) Step3->Step4

Fig 2: Experimental workflow from scaffold activation to intracellular target validation.

Target Affinity Landscape

The following table summarizes the quantitative and mechanistic data for key therapeutic targets derived from the N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold.

Therapeutic TargetKinase ClassPrimary Disease IndicationMechanism of ActionKey Derivatives / Inhibitors
mTORC1 / mTORC2 Serine/ThreonineSolid TumorsATP-competitive / Bi-stericRMC-5552, TORIs
Src / Fyn TyrosineGlioblastoma MultiformeATP-competitive (Hinge Binder)SI306
SGK1 Serine/ThreonineGlioblastoma / Ovarian CancerATP-competitiveSI113
CDK1 / CDK6 Serine/ThreonineColorectal / Breast CancerATP-competitivePyrazolopyrimidine hybrids

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Scaffold synthesis for ATP-competitive kinase inhibitors (e.g., mTOR, AKT, STK3/4)[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Scaffold synthesis for ATP-competitive kinase inhibitors (e.g., mTOR, AKT, STK3/4)[1][2].

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine heterocyclic system is a privileged pharmacophore in modern drug discovery. Structurally mimicking the purine ring of ATP, derivatives of this scaffold are frequently employed as hinge-binding motifs in the design of potent kinase inhibitors[1][2].

The synthesis of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a critical functionalization step, introducing a dimethylamino group at the C4 position. The most reliable and high-yielding method for this transformation is a Nucleophilic Aromatic Substitution (SNAr) starting from 4-chloro-1H-pyrazolo[3,4-d]pyrimidine[3][4].

Mechanistic Causality: The C4 position of the pyrazolo[3,4-d]pyrimidine core is highly electron-deficient due to the synergistic electron-withdrawing effects of the pyrimidine nitrogens (N5, N7) and the fused pyrazole ring. This intense electrophilicity makes the C4-chloride an excellent leaving group. When treated with dimethylamine (DMA), the reaction proceeds via a transient Meisenheimer-type complex. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is employed to scavenge the generated hydrochloric acid, driving the reaction forward and preventing the protonation of the incoming DMA nucleophile[4][5].

Synthetic Workflow & Reaction Pathway

SynthesisWorkflow SM 4-Chloro-1H-pyrazolo [3,4-d]pyrimidine (Electrophile) Reaction Nucleophilic Aromatic Substitution (S_NAr) (60 °C, 3-5 h) SM->Reaction Reagent Dimethylamine (DMA) + DIPEA / THF Reagent->Reaction Intermediate Meisenheimer Complex (Transition State) Reaction->Intermediate Workup Aqueous Quench & Precipitation Intermediate->Workup - HCl Product N,N-Dimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine (Target Product) Workup->Product

Reaction workflow for the SNAr synthesis of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Materials and Reagents

Note: Conduct all operations in a well-ventilated fume hood. Dimethylamine is a volatile, flammable gas; using a pre-dissolved solution mitigates handling risks.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine 154.561.01.55 gStarting Material (Electrophile)
Dimethylamine (2.0 M in THF) 45.082.512.5 mL (25 mmol)Nucleophile
N,N-Diisopropylethylamine (DIPEA) 129.242.03.48 mL (20 mmol)Acid Scavenger (Base)
Tetrahydrofuran (THF), Anhydrous 72.11-20.0 mLSolvent
Dichloromethane (DCM) 84.93-As neededExtraction Solvent
Brine (Sat. NaCl) --As neededWash Solution

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (N2 or Argon) for 5 minutes.

  • Dissolution: Add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.55 g, 10 mmol) to the flask, followed by anhydrous THF (20 mL). Stir at room temperature until a uniform suspension or solution is achieved.

  • Base Addition: Syringe in DIPEA (3.48 mL, 20 mmol).

  • Nucleophile Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add the Dimethylamine solution (2.0 M in THF, 12.5 mL, 25 mmol) dropwise over 10 minutes to control the exothermic nature of the initial acid-base interaction.

Phase 2: Execution & In-Process Validation
  • Heating: Remove the ice bath. Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block.

  • Self-Validating TLC Check: After 3 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using Silica gel plates (Eluent: 9:1 DCM:MeOH).

    • Validation: The starting material is strongly UV-active (254 nm) with an Rf of ~0.6. The product is highly polar and will appear as a new UV-active spot at Rf ~0.3. Continue heating until the starting material spot is completely consumed.

Phase 3: Workup and Isolation
  • Quenching: Once complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the THF and excess volatile dimethylamine.

  • Precipitation/Extraction: Suspend the resulting crude residue in ice-cold distilled water (30 mL).

    • Validation: Check the pH of the aqueous suspension. It should be slightly basic (pH 8-9) due to the residual DIPEA. If acidic, neutralize with saturated aqueous NaHCO3 to ensure the product remains in its free-base form.

  • Isolation: If the product precipitates as a clean solid, isolate it via vacuum filtration, wash with cold water (2 × 10 mL), and dry under a high vacuum. If it forms an oil or emulsion, extract the aqueous layer with DCM (3 × 25 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a crystalline solid[6].

Causality and Troubleshooting (E-E-A-T Insights)

As a Senior Application Scientist, understanding the why behind protocol failures is as important as the steps themselves:

  • Why use 2.0 M DMA in THF instead of bubbling DMA gas? Dimethylamine boils at 7 °C. Bubbling the gas directly into the reaction is notoriously difficult to quantify, often leading to stalled reactions (due to under-dosing) or excessive pressure buildup. Pre-titrated molar solutions in THF ensure precise stoichiometric control and reproducibility[4].

  • Why use DIPEA over K2CO3? While inorganic bases like K2CO3 can be used[6], they suffer from poor solubility in THF, creating a heterogeneous biphasic system that slows reaction kinetics. DIPEA is fully soluble, providing a homogeneous reaction environment that rapidly neutralizes the HCl byproduct, preventing the formation of unreactive dimethylamine hydrochloride.

  • Troubleshooting Incomplete Conversion: If TLC indicates stalled conversion after 5 hours, the dimethylamine may have volatilized out of the solvent through an unsealed condenser. Cool the reaction, add an additional 0.5 equivalents of DMA solution, ensure the system is tightly sealed (with a proper reflux condenser), and resume heating.

Analytical Characterization

Verify the integrity of the synthesized compound using the following expected analytical parameters[7]:

Analytical MethodExpected Result / Data Summary
Appearance White to off-white crystalline solid
Molecular Weight 163.18 g/mol
LC-MS (ESI+) m/z[M+H]+ calculated for C7H10N5: 164.09; Found: ~164.1
1H NMR (400 MHz, DMSO-d6) δ 13.55 (br s, 1H, pyrazole-NH), 8.22 (s, 1H, pyrimidine-CH), 8.08 (s, 1H, pyrazole-CH), 3.35 (s, 6H, -N(CH3)2).
Melting Point ~ 245–248 °C (dec.)

References

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors MDPI [Link]

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives Scientific Research Publishing (SCIRP)[Link]

  • N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine monohydrate IUCr Journals [Link]

  • US11760760B2 - Protein kinase B inhibitors Google P
  • US8680114B2 - AKT protein kinase inhibitors Google P
  • US20120289496A1 - Novel compounds as modulators of protein kinases Google P
  • Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1 Semantic Scholar[Link]

  • WO2022237627A1 - Heterocyclic compounds as inhibitors of protein kinases Googleapis / European Patent Office[Link]

Sources

Application

Application Note: Pyrazolo[3,4-d]pyrimidines in Targeted Cancer Therapy

Executive Summary & Mechanistic Rationale The discovery and optimization of small-molecule kinase inhibitors remain central to modern oncological drug development. Among the most privileged heterocyclic scaffolds are the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The discovery and optimization of small-molecule kinase inhibitors remain central to modern oncological drug development. Among the most privileged heterocyclic scaffolds are the pyrazolo[3,4-d]pyrimidines . Due to their profound structural homology to purines (specifically adenine), these compounds act as highly effective bioisosteres[1]. This structural mimicry allows them to competitively bind to the highly conserved ATP-binding pocket (hinge region) of various protein kinases, displacing ATP and halting downstream oncogenic signaling.

Because kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src, and Cyclin-Dependent Kinases (CDKs) are frequently hyperactivated or mutated in malignancies, pyrazolo[3,4-d]pyrimidines offer a versatile, tunable pharmacophore for targeted cancer therapy[1]. This application note details the mechanistic pathways, quantitative efficacy, and self-validating protocols required to evaluate these derivatives in preclinical cancer research.

Key Oncogenic Targets & Quantitative Efficacy

Extensive structure-activity relationship (SAR) studies have demonstrated that functionalizing the pyrazolo[3,4-d]pyrimidine core at the C-3, C-4, and N-1 positions dictates kinase selectivity. Table 1 summarizes recent high-performing derivatives, their primary enzymatic targets, and their in vitro efficacy.

Table 1: Quantitative Efficacy of Recent Pyrazolo[3,4-d]pyrimidine Derivatives

Compound / DerivativePrimary Target(s)Target Cancer Cell LineEfficacy (IC₅₀ / GI₅₀)Ref
SI306 Src, Fyn, SGK1Glioblastoma (GBM)Low micromolar[2]
Derivatives 7c, 8b EGFR (T790M), VEGFR-2A549 (Non-Small Cell Lung)5.75 – 6.20 µM
Compound 15 (Cyano hybrid) EGFR Tyrosine KinaseNCI-60 Panel (Broad)0.018 – 9.98 µM[3]
Compound 2d (Anilino moiety) CDK2MCF-7 (Breast)Comparable to Roscovitine[1]

Signaling Pathway Visualization

The therapeutic efficacy of pyrazolo[3,4-d]pyrimidines is driven by their ability to simultaneously blockade multiple survival and proliferation pathways. Dual inhibition of targets like EGFR and VEGFR-2 synergistically starves tumors of both growth signals and angiogenesis.

SignalingPathway PP Pyrazolo[3,4-d]pyrimidine (ATP Competitor) EGFR EGFR / VEGFR-2 PP->EGFR Inhibits SRC Src / Fyn Kinases PP->SRC Inhibits APOP Apoptosis (Caspase 3/7) PP->APOP Induces PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK SRC->PI3K PI3K->APOP Blocks PROL Tumor Proliferation MAPK->PROL Promotes

Mechanism of action: Pyrazolo[3,4-d]pyrimidines inhibit key kinases, blocking proliferation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, experimental workflows must distinguish between target-specific mechanisms and generalized cytotoxicity. The following protocols integrate self-validating checkpoints.

Protocol 1: In Vitro ATP-Competitive Kinase Inhibition Assay

Causality: To prove that the observed anti-cancer activity is driven by specific kinase inhibition rather than off-target toxicity, researchers must confirm that the compound directly displaces ATP from the kinase's active site.

  • Step 1: Reagent Preparation. Prepare recombinant human kinases (e.g., EGFR T790M or Src) in a standard kinase buffer (e.g., HEPES pH 7.5, MgCl₂, DTT).

  • Step 2: Compound Incubation. Serially dilute the pyrazolo[3,4-d]pyrimidine derivative in DMSO. Pre-incubate the compound with the kinase for 15 minutes at room temperature to allow equilibrium binding.

  • Step 3: ATP Titration (Self-Validation Checkpoint). Instead of using a single ATP concentration, generate an ATP titration curve (e.g., 10 µM to 1 mM). If the compound is a true ATP-competitive inhibitor, the Lineweaver-Burk plot will show a constant Vmax​ but an increasing Km​ as compound concentration rises.

  • Step 4: Reaction & Detection. Add the peptide substrate and ATP to initiate the reaction. After 60 minutes, use a luminescent ADP-detection reagent (e.g., ADP-Glo) to measure kinase activity. Calculate the IC₅₀ using non-linear regression. Include Erlotinib (for EGFR) or Staurosporine (general kinase) as positive controls[2].

Protocol 2: Multiplexed Cytotoxicity and Apoptosis Validation

Causality: A standard MTT assay measures metabolic activity, which is a surrogate for viability. However, a reduction in metabolic activity could indicate cell cycle arrest, necrosis, or apoptosis. Multiplexing MTT with a Caspase-3/7 assay confirms that cell death is specifically driven by apoptotic pathways[2][4].

  • Step 1: Cell Seeding. Seed target cancer cells (e.g., A549 or patient-derived GBM cells) in 96-well plates at 5×103 cells/well. Incubate overnight.

  • Step 2: Treatment. Treat cells with the synthesized derivatives at varying concentrations (0.1 µM to 100 µM) for 48–72 hours.

  • Step 3: MTT Viability Assessment. Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Step 4: Apoptotic Validation. In a parallel plate, add a luminogenic Caspase-3/7 substrate. Measure luminescence. Self-Validation Checkpoint: Correlate the IC₅₀ (from MTT) with the EC₅₀ of Caspase-3/7 activation. A potent pyrazolo[3,4-d]pyrimidine will show a dose-dependent spike in caspase activity at concentrations matching its IC₅₀, confirming apoptotic induction[2].

Advanced Formulation: Overcoming the Blood-Brain Barrier (BBB)

While pyrazolo[3,4-d]pyrimidines exhibit excellent in vitro profiles, their translation to the clinic—especially for central nervous system tumors like Glioblastoma Multiforme (GBM)—is often hindered by poor aqueous solubility and inability to cross the BBB.

Formulation Strategy: Recent advancements utilize 2D inkjet printing to generate soluble polymer–drug dispersions. By formulating highly lipophilic Src-inhibiting pyrazolo[3,4-d]pyrimidines (such as SI306) with Pluronic block copolymers, researchers can significantly enhance drug solubility and facilitate transport across the BBB, eradicating invasive GBM cells at the tumor margin[2][5].

Workflow Step1 1. Synthesis Microwave Irradiation Step2 2. Kinase Assay ATP-competitive Screening Step1->Step2 Step3 3. Cytotoxicity MTT Assay (NCI-60 Panel) Step2->Step3 Step4 4. Mechanism Caspase-3/7 Activation Step3->Step4 Step5 5. Formulation Polymer-drug Dispersion Step4->Step5

High-throughput screening and formulation workflow for pyrazolo[3,4-d]pyrimidine derivatives.

References

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. 1

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. PMC / ACS Medicinal Chemistry Letters. 2

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. 3

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC. 4

Sources

Method

Application Note: N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Structural Probe in BTK Inhibitor Development

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Introduction & Mechanistic Rationale Bruton’s T...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

Bruton’s Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a highly validated target for B-cell malignancies (e.g., Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma) and autoimmune diseases[1]. The discovery of Ibrutinib, a first-in-class covalent BTK inhibitor, established the pyrazolo[3,4-d]pyrimidine core as a privileged scaffold for kinase inhibition[2]. This bicyclic system acts as a bioisostere of the ATP adenine ring, allowing it to competitively occupy the kinase hinge region[2].

The Causality of the N,N-Dimethyl Modification

In standard pyrazolo[3,4-d]pyrimidine inhibitors (like Ibrutinib), the exocyclic 4-amino group is structurally essential. X-ray crystallography and molecular dynamics simulations reveal that the primary amine acts as a critical hydrogen bond donor to the backbone carbonyls of Glu475 and Met477 within the BTK hinge region[1][3].

Applications of the N,N-Dimethyl Probe:

  • Negative Control for Hinge Binding: It validates whether a newly designed inhibitor series relies strictly on Glu475/Met477 interactions or if it has successfully engaged alternative pockets (e.g., the hydrophobic back pocket or the DFG-out allosteric site).

  • Isolating Covalent Affinity: When functionalized with a Michael acceptor targeting Cys481 [4], the N,N-dimethyl probe helps quantify the binding energy contributed solely by the covalent bond, independent of hinge-region hydrogen bonding.

  • Steric Mapping: The bulky dimethyl group probes the volumetric tolerance of the hinge region, guiding the design of Type II or reversible non-covalent inhibitors that must bypass traditional ATP-mimetic constraints.

Pathway & Intervention Visualization

BTK_Signaling BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation (Y551) PLCg2 PLCγ2 Activation BTK->PLCg2 Phosphorylation Probe N,N-Dimethyl Pyrazolo-Pyrimidine (Hinge-Region Probe) Probe->BTK Steric/H-Bond Disruption NFkB NF-κB / NFAT Signaling PLCg2->NFkB Calcium Release Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Gene Transcription

Fig 1: BTK signaling cascade and the targeted intervention using the structural probe.

Representative Structural Activity Relationship (SAR) Data

To demonstrate the utility of the N,N-dimethyl probe, the following table summarizes representative quantitative data comparing a standard primary amine scaffold (Ibrutinib-like) against the N,N-dimethylated variant.

Compound ScaffoldBTK WT IC₅₀ (nM)BTK C481S IC₅₀ (nM)H-Bond Donor at N4?Primary Binding Mechanism
Primary Amine (Ibrutinib core)0.5 ± 0.110.5 ± 1.2YesCovalent (Cys481) + Hinge H-Bonds (Glu475/Met477)
N,N-Dimethyl Probe> 1,000> 5,000NoWeak Covalent; Loss of Hinge Anchoring
Reversible N,N-Dimethyl > 10,000> 10,000NoComplete loss of affinity (Steric clash + No H-bond)

Data Interpretation: The dramatic shift in IC₅₀ (>2000-fold loss of potency) upon N,N-dimethylation confirms that covalent attachment to Cys481 alone is insufficient for potent inhibition; the pre-covalent binding complex heavily relies on the N4-hydrogen bond to Met477/Glu475[3][4].

Experimental Workflows & Protocols

To rigorously evaluate the N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine probe against your proprietary compounds, a self-validating two-tier assay system is required: an in vitro biochemical assay followed by an intact-cell target engagement assay.

Workflow Prep Compound Prep (10mM in DMSO) Assay TR-FRET Kinase Assay (BTK WT & C481S) Prep->Assay CETSA CETSA Target Engagement (TMD8 Live Cells) Prep->CETSA Analysis IC50 & Thermal Shift Data Integration Assay->Analysis CETSA->Analysis

Fig 2: Dual-tier experimental workflow for evaluating BTK structural probes.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the biochemical IC₅₀ and assess the impact of the loss of the hinge-region hydrogen bond.

Reagents & Materials:

  • Recombinant human BTK (Wild-Type) and BTK (C481S mutant).

  • TR-FRET Kinase Assay Kit (e.g., LANCE Ultra or HTRF).

  • ATP (prepared at the Km​ for BTK, typically ~10 µM).

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the N,N-dimethyl probe and a positive control (Ibrutinib) in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution in DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the serially diluted compounds into the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume delivery and eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of BTK enzyme (WT or C481S) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Incubate for 60 minutes at room temperature. Causality note: A 60-minute pre-incubation is critical for covalent inhibitors to allow the time-dependent irreversible bond to form at Cys481.

  • Reaction Initiation: Add 5 µL of the ATP/Substrate mix (e.g., ULight-poly GAT) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection mix (Europium-labeled anti-phospho antibody + EDTA to stop the reaction). Incubate for 60 minutes.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic (4PL) curve to determine the IC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: To validate that the N,N-dimethyl probe penetrates the cell membrane and to measure its physical target engagement with BTK in a physiological environment.

Reagents & Materials:

  • TMD8 cell line (Diffuse Large B-Cell Lymphoma, highly dependent on BTK).

  • Lysis buffer (supplemented with protease/phosphatase inhibitors).

  • Primary antibody against human BTK; Secondary HRP-conjugated antibody.

Step-by-Step Methodology:

  • Cell Treatment: Seed TMD8 cells at 5×106 cells/mL in RPMI-1640 media. Treat cells with 1 µM of the N,N-dimethyl probe, 1 µM Ibrutinib (positive control), or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Aliquot & Heating: Wash cells with PBS and resuspend in PBS. Aliquot 50 µL of the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Add 15 µL of 4X CETSA lysis buffer to each tube. Subject the tubes to three cycles of freeze-thaw (liquid nitrogen to 25°C) to ensure complete lysis without denaturing the remaining folded proteins.

  • Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.

  • Western Blotting: Collect the supernatant (containing soluble, folded BTK). Resolve the proteins via SDS-PAGE, transfer to a PVDF membrane, and immunoblot for BTK.

  • Analysis: Quantify the band intensities. The N,N-dimethyl probe, lacking the critical hinge hydrogen bond, should show a significantly lower thermal aggregation temperature ( Tagg​ ) compared to the primary amine control, validating its role as a weak-binding structural probe in live cells.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton's Tyrosine Kinase via Molecular Dynamics Simulations Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Application

developing cell-based assays for N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Application Note & Protocol Guide: Developing Cell-Based Assays for N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Developing Cell-Based Assays for N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in modern oncology and immunology drug discovery. Structurally acting as a bioisostere of the adenine ring of ATP, this fused bicyclic system allows derivatives to competitively bind the ATP-binding pocket (hinge region) of various oncogenic kinases[1]. Specifically, modifications at the 4-amine position, such as the N,N-dimethyl substitution in N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , modulate hydrogen bonding dynamics within the kinase hinge region, frequently yielding potent inhibitors of Bruton's Tyrosine Kinase (BTK) and Src family kinases (SFKs)[2],[3].

While biochemical assays (e.g., ADP-Glo) are standard for initial high-throughput screening, they are fundamentally limited. They do not account for cellular membrane permeability, intracellular drug accumulation, or the fierce competition from endogenous intracellular ATP (which typically ranges from 1 to 5 mM in live cells)[4]. Therefore, translating this compound from a biochemical hit to a validated lead requires a self-validating, tiered cell-based assay cascade.

This guide outlines a three-tier experimental architecture designed to establish causality: proving that the compound enters the cell (Tier 1), functionally inhibits its specific target kinase (Tier 2), and subsequently drives the desired phenotypic outcome without non-specific cytotoxicity (Tier 3)[5].

MOA ATP Intracellular ATP (1-5 mM) Kinase Target Kinase (e.g., BTK/Src) ATP->Kinase Binds Hinge Substrate Downstream Effector (e.g., PLCγ2) Kinase->Substrate Phosphorylation Phenotype Cell Proliferation Substrate->Phenotype Signaling Drug N,N-Dimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Drug->Kinase Competitive Inhibition

Fig 1. ATP-competitive inhibition mechanism of pyrazolo[3,4-d]pyrimidines.

The Tiered Assay Architecture

To ensure scientific integrity and trustworthiness, every protocol must act as a self-validating system. If a compound shows anti-proliferative effects in Tier 3 but fails Tier 1, the phenotype is likely driven by off-target toxicity rather than on-target kinase inhibition.

Workflow Step1 Tier 1: Target Engagement NanoBRET Assay (Live Cell) Step2 Tier 2: Functional Signaling Phospho-Flow Cytometry Step1->Step2 Step3 Tier 3: Phenotypic Outcome CellTiter-Glo Viability Assay Step2->Step3 Validation Validation Step3->Validation

Fig 2. Tiered cell-based assay workflow for kinase inhibitor validation.

Step-by-Step Experimental Protocols

Tier 1: Live-Cell Target Engagement (NanoBRET Assay)

Objective: Quantify the intracellular binding affinity ( IC50​ ) of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to the target kinase (e.g., BTK) in the presence of physiological ATP. Causality: Displacement of a cell-permeable fluorescent tracer by our compound proves that the drug successfully crosses the lipid bilayer and reaches the kinase hinge region.

Protocol:

  • Cell Preparation: Seed HEK293T cells at 1×104 cells/well in a 96-well white plate.

  • Transfection: Transiently transfect cells with a NanoLuc®-BTK fusion vector using lipid-based transfection reagents. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer Addition: Replace media with Opti-MEM containing the appropriate NanoBRET™ Kinase Tracer (e.g., Tracer K-4) at a concentration equal to its Kd​ to ensure optimal assay sensitivity.

  • Compound Treatment: Add N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a 10-point dose-response curve (e.g., 10 µM down to 0.3 nM, 3-fold dilutions).

    • Critical Control: Maintain a final DMSO concentration of 0.1% across all wells to rule out solvent-induced membrane permeabilization. Include a known BTK inhibitor (e.g., Ibrutinib) as a positive control[1].

  • Incubation & Reading: Incubate for 2 hours to allow binding equilibration. Add NanoBRET Nano-Glo® Substrate and immediately read dual luminescence (460 nm for NanoLuc donor, 618 nm for tracer acceptor) on a microplate reader.

  • Analysis: Calculate the milliBRET ratio (Acceptor/Donor × 1000). Plot against log[inhibitor] to determine the intracellular IC50​ .

Tier 2: Downstream Signaling Inhibition (Phospho-Flow Cytometry)

Objective: Validate that the physical binding observed in Tier 1 translates to the functional shutdown of the kinase signaling cascade. Causality: For BTK, the immediate downstream substrate is PLCγ2. By measuring p-PLCγ2 (Tyr753) at the single-cell level, we confirm target antagonism. Flow cytometry is chosen over Western blotting to exclude dead cells from the analysis, preventing false-positive signal degradation.

Protocol:

  • Cell Stimulation: Suspend Ramos B-cells (or TMD8 cells) in serum-free RPMI at 1×106 cells/mL. Starve for 2 hours to reduce basal phosphorylation.

  • Compound Pre-incubation: Treat cells with the pyrazolo[3,4-d]pyrimidine derivative at IC90​ (determined from Tier 1) for 1 hour.

  • Receptor Crosslinking: Stimulate the B-Cell Receptor (BCR) by adding 10μg/mL anti-human IgM for exactly 5 minutes at 37°C to trigger the BTK-PLCγ2 cascade.

  • Fixation (Critical Step): Immediately halt signaling by adding 16% paraformaldehyde (PFA) directly to the culture to a final concentration of 4%. Incubate for 15 minutes at room temperature. Causality: Immediate fixation locks the transient phospho-epitopes in place.

  • Permeabilization: Pellet cells, discard supernatant, and resuspend vigorously in 90% ice-cold methanol. Incubate at -20°C for 30 minutes to permeabilize the nuclear and plasma membranes.

  • Staining: Wash cells twice with FACS buffer (PBS + 1% BSA). Stain with anti-p-PLCγ2 (Tyr753)-PE and a fixable viability dye for 45 minutes in the dark.

  • Acquisition: Analyze via flow cytometry, gating strictly on the live-cell population. Calculate the shift in Mean Fluorescence Intensity (MFI).

Tier 3: Phenotypic Viability (CellTiter-Glo Assay)

Objective: Assess the ultimate anti-proliferative efficacy of the compound. Causality: We utilize an ATP-quantification luminescence assay rather than MTT. Pyrazolo-pyrimidines can occasionally interfere with mitochondrial oxidoreductases (the enzymes responsible for MTT reduction)[5], leading to metabolic artifacts. ATP quantification provides a direct, linear correlation to viable cell number.

Protocol:

  • Seeding: Seed target cancer cells (e.g., TMD8 for BTK-driven lymphomas, or U87 for Src-driven glioblastomas[2]) at 3×103 cells/well in 384-well opaque plates.

  • Treatment: Apply N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a dose-response matrix. Incubate for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to lyse cells and stabilize the luminescent signal.

  • Readout: Shake for 2 minutes to ensure complete lysis, incubate for 10 minutes, and read luminescence. Calculate the EC50​ for cell death.

Data Presentation & Interpretation

A self-validating assay cascade will typically show a rightward shift in potency as you move from biochemical to phenotypic assays due to cellular barriers and signaling redundancies. Below is a representative data synthesis table for evaluating N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Assay TierMetric EvaluatedTarget / ReadoutExpected Potency RangeInterpretation of Results
Biochemical Enzymatic IC50​ BTK / ADP-Glo1 - 15 nMBaseline affinity; highly potent due to lack of ATP competition[1].
Tier 1 Intracellular IC50​ BTK / NanoBRET50 - 200 nMConfirms cell permeability. Right-shift expected due to 1-5 mM intracellular ATP.
Tier 2 Functional IC50​ p-PLCγ2 / Flow Cytometry100 - 300 nMConfirms binding translates to signaling blockade.
Tier 3 Phenotypic EC50​ Viability / CellTiter-Glo0.5 - 2.0 µMUltimate anti-proliferative effect. Values >10 µM suggest target redundancy or efflux[2].

Interpretation Guideline: If Tier 1 (Binding) is potent (e.g., 50 nM) but Tier 3 (Viability) is weak (>10 µM), the compound is successfully hitting the target, but the cancer cell line is utilizing alternative compensatory kinase pathways (e.g., PI3K/AKT bypass), necessitating combination therapy.

Sources

Method

Application Note: High-Throughput Screening of Pyrazolo[3,4-d]pyrimidine Libraries

Executive Summary & Mechanistic Rationale The pyrazolo[3,4-d]pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry and drug discovery. Because this fused nitrogen-containing heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry and drug discovery. Because this fused nitrogen-containing heterocycle is a bioisostere of the adenine ring of ATP, it possesses an exceptional ability to mimic hinge-region binding interactions within the active sites of various kinases[1]. By exploiting the structural homologies and subtle differences in the ATP-binding pockets of kinases, researchers can rationally design and screen pyrazolo[3,4-d]pyrimidine libraries to discover potent inhibitors for targets such as Src, Bcr-Abl, EGFR, and PAK1[1][2].

The success of this scaffold is highlighted by the clinical approval of drugs like ibrutinib (Imbruvica) for B-cell cancers[1], and the ongoing development of dual-targeted inhibitors (e.g., EGFR T790M/VEGFR-2). To efficiently navigate the vast chemical space of these derivatives, a robust High-Throughput Screening (HTS) cascade is essential. This guide details the foundational logic, validated protocols, and data triage strategies required to screen pyrazolo[3,4-d]pyrimidine libraries effectively.

Mechanism ATP ATP Binding Pocket (Kinase Hinge Region) Hbond Hydrogen Bonding (N1, N2, N7 interactions) ATP->Hbond Anchors Scaffold Scaffold Pyrazolo[3,4-d]pyrimidine (Adenine Bioisostere) Scaffold->ATP Competes with ATP Inhib Kinase Inhibition (e.g., Src, EGFR, PAK1) Hbond->Inhib Blocks Phosphorylation Apop Apoptosis & Tumor Regression Inhib->Apop Downstream Effect

Fig 1. Mechanistic pathway of pyrazolo[3,4-d]pyrimidine kinase inhibition and downstream effects.

High-Throughput Screening (HTS) Strategy

A successful HTS campaign for kinase inhibitors requires a multi-tiered approach to filter out false positives and identify compounds with genuine cellular efficacy. The workflow transitions from high-capacity biochemical assays to functional cell-based models.

HTS_Workflow Lib Compound Library (10k+ variants) Pri Primary Screen (TR-FRET Assay) Lib->Pri 10 µM Sec Secondary Screen (Cell Viability) Pri->Sec Hits < 1 µM Sel Selectivity Profiling (Kinase Panel) Sec->Sel GI50 < 5 µM Lead Lead Optimization (SAR & Prodrugs) Sel->Lead High Selectivity

Fig 2. High-throughput screening workflow for pyrazolo[3,4-d]pyrimidine library triage.

Experimental Protocols

Protocol 1: Primary Biochemical Screen (TR-FRET Kinase Assay)

Objective: To identify primary hits that competitively bind the ATP pocket of the target kinase. Causality & Self-Validation: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Pyrazolo[3,4-d]pyrimidine derivatives, being highly conjugated heterocycles, often exhibit intrinsic autofluorescence. TR-FRET introduces a temporal delay before signal acquisition, allowing short-lived background fluorescence to decay. This self-validating mechanism ensures that the measured signal is strictly a result of the kinase-mediated phosphorylation event, eliminating false positives.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 384-well low-volume microplate. Dispense 100 nL of the pyrazolo[3,4-d]pyrimidine library compounds (dissolved in 100% DMSO) into the assay wells using an acoustic liquid handler (e.g., Echo 550) to achieve a final screening concentration of 10 µM.

  • Kinase/Substrate Addition: Add 5 µL of the Kinase/Peptide Substrate mixture (e.g., ULight-labeled peptide) diluted in the optimized kinase buffer (containing HEPES, MgCl₂, EGTA, and 0.01% Tween-20 to prevent non-specific binding).

  • Reaction Initiation: Add 5 µL of ATP solution at a concentration equal to the Km​ of the specific kinase. Note: Screening at the ATP Km​ ensures the assay is sensitive to competitive ATP-site inhibitors.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA and a Europium-labeled anti-phospho antibody. Causality: EDTA chelates the Mg²⁺ ions, instantly stripping the kinase of its essential catalytic cofactor and freezing the reaction state.

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase inhibition.

Protocol 2: Secondary Cell-Based Screen (Luminescent Viability Assay)

Objective: To validate the cellular penetrance and functional cytotoxicity of the primary hits across target cancer cell lines (e.g., MDA-MB-231, A549)[2]. Causality & Self-Validation: This protocol utilizes a luciferase-based ATP quantitation assay. Because the luciferase reaction is strictly dependent on the presence of ATP, the luminescent signal provides a direct, stoichiometric measurement of metabolically active cells. This prevents false positives that might arise from structurally intact but metabolically dead cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells and seed them into a 384-well opaque white tissue culture plate at a density of 2,000 cells/well in 20 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Using a digital dispenser, perform an 8-point dose-response titration (e.g., 30 µM down to 10 nM) of the validated hits from Protocol 1. Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes. Add 20 µL of the reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate the IC50​ or GI50​ values using non-linear regression analysis.

Quantitative Data Presentation & Triage

Following the screening cascade, data must be aggregated to establish Structure-Activity Relationships (SAR). Modifications at the N1, C4, and C6 positions of the pyrazolo[3,4-d]pyrimidine core drastically alter kinase selectivity and potency[3]. The table below summarizes benchmark data for various derivatives against distinct targets.

Compound / Derivative ClassPrimary TargetAssay Type IC50​ / GI50​ RangeReference
Ibrutinib (Imbruvica) BTKBiochemicalLow nM[1]
ZMF-10 PAK1Biochemical / Cell174 nM / 3.48 µM[2]
4-aminopyrazolo[3,4-d]pyrimidines NCI-60 PanelCell ViabilityVariable (µM)
Dual Target Derivatives EGFR T790M / VEGFR-2Biochemical / Cell5.75 - 7.10 µM

Lead Optimization & Future Directions

While pyrazolo[3,4-d]pyrimidines exhibit exceptional target affinity, their clinical translation is occasionally hindered by suboptimal aqueous solubility and pharmacokinetic profiles. Recent advancements have successfully employed a prodrug approach to overcome these limitations. For instance, the synthesis of prodrug libraries targeting orthotopic glioblastoma models has demonstrated enhanced aqueous solubility, favorable hydrolysis in human serum, and improved blood-brain barrier (BBB) penetrance compared to parental drugs[4]. Future HTS campaigns should integrate parallel ADME (Absorption, Distribution, Metabolism, and Excretion) screening to identify scaffolds that balance extreme kinase potency with viable physicochemical properties.

References

  • [5] Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents | Source: researchgate.net | URL: 5

  • [2] Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells | Source: nih.gov | URL: 2

  • [3] Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors | Source: mdpi.com | URL: 3

  • [1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold | Source: ed.ac.uk | URL: 1

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations | Source: rsc.org | URL: Link

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives | Source: rsc.org | URL: Link

  • [4] Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model | Source: nih.gov | URL: 4

Sources

Application

Application Notes and Protocols for the In Vivo Formulation of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for in vivo studies. Recognizin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for in vivo studies. Recognizing the compound's structural class, this guide anticipates challenges, primarily poor aqueous solubility, and presents a systematic approach to developing stable and effective formulations for preclinical research. The protocols herein are designed to be robust and self-validating, with a strong emphasis on the scientific rationale behind experimental choices.

Introduction: The Formulation Challenge of Pyrazolo[3,4-d]pyrimidines

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. This heterocyclic system is an isostere of adenine and is a common scaffold in the development of kinase inhibitors and other therapeutic agents[1][2][3]. A significant challenge in the preclinical development of this class of molecules is their characteristically low intrinsic aqueous solubility, which can lead to poor and variable oral bioavailability[4][5][6][7]. Therefore, a well-designed formulation is critical for achieving the necessary systemic exposure in in vivo models to accurately assess a compound's efficacy and toxicity.

This guide will walk through the essential steps for developing a suitable formulation for N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, from initial physicochemical characterization to the preparation and quality control of various formulation types.

Pre-formulation Assessment: Characterizing Your Compound

Before embarking on formulation development, a thorough understanding of the physicochemical properties of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is essential. These initial studies provide the foundational data for selecting an appropriate formulation strategy[8].

Solubility Determination

The first step is to determine the compound's solubility in a range of pharmaceutically acceptable solvents and vehicles. This will help identify potential formulation approaches.

Protocol 1: Equilibrium Solubility Assessment

  • Add an excess amount of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, dimethyl sulfoxide (DMSO)).

  • Agitate the vials at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express solubility in mg/mL or µg/mL.

Solid-State Characterization

Understanding the solid-state properties of the compound can inform on its stability and dissolution characteristics. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can be employed to identify the crystalline form, melting point, and thermal stability.

pH-Solubility Profile

For ionizable compounds, solubility can be highly dependent on pH. Determining the pH-solubility profile is crucial for oral formulations, as the compound will be exposed to a wide range of pH values in the gastrointestinal tract.

Strategic Formulation Development for In Vivo Studies

The selection of a formulation strategy will be guided by the pre-formulation data, the intended route of administration, the required dose, and the animal species being used. The goal is to develop a formulation that is safe, well-tolerated, and provides adequate drug exposure[9][10][11].

Diagram 1: Workflow for In Vivo Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Formulation Optimization & QC cluster_3 Phase 4: In Vivo Study A Compound Synthesis & Purification B Physicochemical Profiling (Solubility, pKa, LogP) A->B C Solid-State Analysis (XRPD, DSC, TGA) B->C D Vehicle & Excipient Screening C->D E Prototype Formulation Preparation D->E F Short-Term Stability Assessment E->F G Dose-Volume Optimization F->G H Final Formulation Protocol G->H I Full QC Testing (Assay, Purity, Appearance) H->I J Long-Term Stability Study I->J K Dosing & PK/PD Analysis J->K

Caption: A stepwise workflow for developing an in vivo formulation.

Aqueous Solutions

If the compound has sufficient aqueous solubility at the desired concentration and pH, a simple aqueous solution is the preferred formulation due to its ease of preparation and administration.

  • Considerations: The pH of the formulation should be within a physiologically tolerable range (typically pH 4-9 for parenteral routes) to avoid administration site reactions[11]. Buffers such as citrate, phosphate, or acetate can be used to maintain the desired pH.

Co-solvent Systems

For compounds with low aqueous solubility, a co-solvent system can be employed. This involves dissolving the compound in a mixture of a water-miscible organic solvent and water.

  • Common Co-solvents:

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

    • N-methyl-2-pyrrolidone (NMP)

  • Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds. However, it is crucial to use the minimum amount of organic solvent necessary, as high concentrations can cause toxicity and adverse effects in animals[12][13]. For instance, DMSO can cause significant motor impairment when used as the sole vehicle[12][13].

Table 1: Example Co-solvent Formulations for Screening

Formulation IDVehicle Composition (% v/v)Notes
F110% DMSO / 40% PEG 400 / 50% WaterA common starting point for many poorly soluble compounds.
F210% Ethanol / 20% PG / 70% SalineSuitable for compounds with moderate solubility challenges.
F320% Solutol HS 15 / 80% WaterSolutol HS 15 acts as a non-ionic solubilizer and emulsifier.
F45% NMP / 95% PEG 300A more aggressive solvent system for very poorly soluble compounds.
F530% Captisol® in WaterCaptisol® (a modified cyclodextrin) can enhance solubility through inclusion complexation[14].
Suspensions

If a suitable solution cannot be achieved at the target concentration, a suspension may be a viable alternative, especially for oral administration. A suspension is a heterogeneous mixture in which the solid drug particles are dispersed in a liquid vehicle.

  • Key Components:

    • Wetting Agent: To ensure uniform dispersion of the hydrophobic drug particles (e.g., Tween 80, Polysorbate 20)[15].

    • Suspending Agent: To increase the viscosity of the vehicle and prevent rapid settling of particles (e.g., Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC)).

  • Particle Size: The particle size of the drug substance is critical for the stability and bioavailability of a suspension. Micronization or nano-sizing can improve the dissolution rate and absorption[16].

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations such as solutions in oil, self-emulsifying drug delivery systems (SEDDS), or liposomes can significantly enhance oral bioavailability[15][16]. These systems can improve drug solubilization in the gastrointestinal tract and promote absorption via the lymphatic pathway[16].

Protocols for Formulation Preparation

The following protocols provide step-by-step guidance for preparing common formulation types. All procedures should be performed in a clean environment using calibrated equipment.

Protocol 2: Preparation of a Co-solvent Formulation (Example: 10% DMSO / 40% PEG 400 / 50% Water)
  • Weigh the required amount of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine into a sterile glass vial.

  • Add the required volume of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved.

  • Add the required volume of PEG 400 and mix thoroughly.

  • Slowly add the required volume of water (or saline/PBS) to the mixture while vortexing to avoid precipitation.

  • Visually inspect the final formulation for clarity and the absence of particulates.

  • Measure the final pH and adjust if necessary, using dilute HCl or NaOH.

Protocol 3: Preparation of a Suspension (Example: 0.5% CMC / 0.1% Tween 80 in Water)
  • Prepare the vehicle by slowly adding 0.5% (w/v) CMC to water while stirring continuously to avoid clumping. Allow the CMC to fully hydrate (this may take several hours or can be expedited with gentle heating).

  • Add 0.1% (w/v) Tween 80 to the CMC solution and mix well.

  • Weigh the required amount of micronized N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • In a separate container, create a paste by adding a small amount of the vehicle to the drug powder and triturating with a spatula.

  • Gradually add the remaining vehicle to the paste while stirring to form a uniform suspension.

  • Homogenize the suspension using a suitable method (e.g., sonication, high-shear mixer) to ensure uniform particle size distribution.

Quality Control and Stability Testing

Ensuring the quality and stability of the formulation is a critical, self-validating step in the process[8][17][18][19]. The formulation must be well-characterized before administration to animals.

Diagram 2: Quality Control and Stability Testing Workflow

G cluster_0 Formulation Preparation cluster_1 Initial Quality Control (T=0) cluster_2 Stability Study cluster_3 Timepoint Testing Prep Final Formulation Prepared QC_Appearance Appearance & pH Prep->QC_Appearance QC_Assay Assay & Purity (HPLC) Prep->QC_Assay QC_Particulates Particulate Matter Prep->QC_Particulates QC_Sterility Sterility (Parenteral) Prep->QC_Sterility Storage_RT Store at Room Temp QC_Assay->Storage_RT Storage_ACC Store at Accelerated Conditions (e.g., 40°C) QC_Assay->Storage_ACC Test_T1 Test at T=24h, 48h, etc. Storage_RT->Test_T1 Storage_ACC->Test_T1 Test_Appearance Appearance & pH Test_T1->Test_Appearance Test_Assay Assay & Purity (HPLC) Test_Appearance->Test_Assay

Caption: Workflow for quality control and stability assessment of a formulation.

Appearance and pH

Visually inspect the formulation for color, clarity (for solutions), and uniformity (for suspensions). The pH should be measured and recorded. Any changes over time may indicate instability.

Potency (Assay) and Purity

The concentration of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the formulation must be verified. This is typically done using a validated, stability-indicating HPLC method[20][21]. The same method should be used to check for the presence of any degradation products.

Protocol 4: HPLC Analysis for Potency and Purity

  • Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that provides good resolution of the parent compound from any potential impurities or degradants. The mobile phase composition, flow rate, and detection wavelength should be optimized.

  • Standard Preparation: Prepare a series of calibration standards of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine of known concentrations in a suitable diluent.

  • Sample Preparation: Dilute the formulation sample to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of the active ingredient in the formulation by comparing its peak area to the calibration curve. Purity is assessed by calculating the area percentage of the main peak relative to all other peaks.

Stability Assessment

Stability testing determines the shelf-life of the formulation under specific storage conditions[8][17][19]. For preclinical studies, short-term stability is often sufficient.

Protocol 5: Short-Term Stability Study

  • Prepare a batch of the final formulation.

  • Perform initial quality control testing (T=0) as described above.

  • Store aliquots of the formulation at different conditions, such as refrigerated (2-8°C), room temperature (20-25°C), and an accelerated condition (e.g., 40°C).

  • At predetermined time points (e.g., 4 hours, 24 hours, 48 hours, 1 week), remove an aliquot from each storage condition and re-test for appearance, pH, potency, and purity.

  • The formulation is considered stable if the results remain within acceptable limits (e.g., 90-110% of the initial concentration, with no significant increase in impurities).

In Vivo Administration Considerations

  • Dose Volume: The volume of the formulation administered should be appropriate for the animal species and route of administration to avoid adverse effects[9][11].

  • Tolerability: Before initiating efficacy studies, it is advisable to conduct a small pilot study to assess the tolerability of the vehicle and the formulated drug in the chosen animal model.

  • Suspensions: For suspensions, ensure the formulation is well-mixed before each dose is drawn to guarantee dose accuracy.

Conclusion

The successful in vivo evaluation of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is critically dependent on the development of a suitable formulation. Due to the likely poor aqueous solubility of this compound class, a systematic approach involving pre-formulation characterization, screening of various vehicle systems, and rigorous quality control is essential. By following the principles and protocols outlined in this guide, researchers can develop robust and reliable formulations that will yield accurate and reproducible data in preclinical studies, ultimately accelerating the drug development process.

References

  • Gad, S. C., Spainhour, C. B., & Shoemake, C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International journal of toxicology, 25(6), 499-521. [Link]

  • Gad, S., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]

  • Lazzarato, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 127-131. [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. [Link]

  • Goracci, L., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 585-589. [Link]

  • Lazzarato, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Lazzarato, L., et al. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]

  • Thomas, C. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Moravek. (2024). The Role of Stability Testing in Pharmaceutical Research. Moravek. [Link]

  • Croda Pharma. Excipients for Small Molecule Delivery. Croda Pharma. [Link]

  • Apte, S. P., & Ugwu, S. O. (2003).
  • N/A. (N/A).
  • Abdel-Gawad, H., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636-2651. [Link]

  • N/A. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. PubMed. [Link]

  • Chemical Synthesis Database. (2025). N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Chemical Synthesis Database. [Link]

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. ResearchGate. [Link]

  • Adepu, S., et al. (2018). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. Taylor & Francis Online. [Link]

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 238, 29-41. [Link]

  • Adepu, S., et al. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Pharmaceutical Development and Technology, 23(9), 896-907. [Link]

  • N/A. (N/A). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. SciSpace. [Link]

  • N/A. (N/A). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • N/A. (2023). Stability Studies in Pharmaceutical Analysis: Ensuring Drug Efficacy and Safety. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • PubChem. (N/A). 1,6-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. [Link]

  • Wang, G., et al. (2017). Analytical methods for investigating in vivo fate of nanoliposomes: A review. Journal of Pharmaceutical Analysis, 7(2), 79-87. [Link]

  • Vici Health Sciences. (2025). Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences. [Link]

  • N/A. (N/A). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. SciELO. [Link]

  • Southwest Research Institute. (N/A). Stability Testing & Studies. Southwest Research Institute. [Link]

  • Biomanufacturing.org. (N/A). Quality Control Biochemistry. Biomanufacturing.org. [Link]

  • Al-wsahby, M. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

  • N/A. (N/A). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health. [Link]

  • N/A. (2026). (PDF) Analytical Method Validation in Pharmaceutical Quality Control: Current Guidelines and Challenges. ResearchGate. [Link]

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  • N/A. (N/A). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for isolating and purifying N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. As a purine bioisostere, this pyrazolo[3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for isolating and purifying N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. As a purine bioisostere, this pyrazolo[3,4-d]pyrimidine derivative presents unique physicochemical challenges—namely, extreme polarity, amphoteric behavior, and a strong propensity for hydrogen bonding due to its five nitrogen atoms.

This guide is designed for research scientists and drug development professionals to bridge the gap between theoretical chemistry and benchtop execution.

Part 1: Troubleshooting & FAQs

Q1: My compound streaks heavily across the TLC plate and tails during normal-phase silica gel chromatography. How can I achieve sharp peaks? A1: This is a classic issue with electron-rich, multi-nitrogen heterocycles.

  • Causality: The basic nitrogen atoms in the pyrimidine and pyrazole rings act as strong hydrogen-bond acceptors and donors. On bare silica gel, these nitrogens interact irreversibly with acidic silanol groups (-SiOH), leading to ion-exchange behavior and severe tailing.

  • Solution: You must mask the active silanol sites. Add a volatile amine modifier (1–5% triethylamine or ammonium hydroxide) to your mobile phase (e.g., EtOAc/Hexane or DCM/MeOH). Alternatively, switch to neutral or basic alumina, which lacks these highly acidic sites.

Q2: I am observing co-elution of impurities that have identical masses (via LC-MS). What are they, and how do I separate them? A2: You are likely dealing with N-alkylated regioisomers.

  • Causality: Alkylation or amination reactions on the pyrazolo[3,4-d]pyrimidine core often yield mixtures of N1 and N2 substituted isomers due to the tautomerization of the pyrazole ring. Normal-phase chromatography often fails to resolve these isomers due to their nearly identical dipole moments.

  • Solution: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. A shallow gradient of Water/Acetonitrile buffered with 0.1% Formic Acid will exploit subtle differences in their hydrophobic surface areas, allowing baseline resolution.

Q3: I've collected my pure fractions, but the compound oils out during concentration instead of precipitating. Why? A3: Pyrazolo[3,4-d]pyrimidines frequently form solvates or hydrates, disrupting the crystal lattice formation when concentrated rapidly from mixed aprotic organic solvents.

  • Causality: The molecule's high hydrogen-bonding capacity causes it to trap water or solvent molecules. Crystallographic studies by El Hafi et al. (2018) demonstrated that N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine most readily and stably crystallizes as a monohydrate [1].

  • Solution: Perform a solvent exchange. Evaporate the chromatography eluents completely to yield the crude oil, then recrystallize from a protic solvent mixture (like ethanol/water) at room temperature to allow the thermodynamically stable monohydrate lattice to form.

Part 2: Quantitative Data & Physicochemical Properties

Understanding the intrinsic properties of the molecule dictates the purification strategy. Below is a summary of the critical parameters for N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₇H₉N₅High nitrogen-to-carbon ratio; extreme polarity dictates the use of polar eluent systems.
Crystal Form Monohydrate (C₇H₉N₅·H₂O)Traps water; requires protic solvents (EtOH) for stable crystallization [1].
Melting Point 371–373 K (98–100 °C)Relatively low melting point for a planar heterocycle, confirming the presence of lattice water [1].
Solubility Profile Soluble in DMF, DMSO, hot EtOH. Poor in Hexanes, Et₂O.Direct column loading is difficult. Requires dry-loading onto Celite or silica before chromatography.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Amine-Modified Normal-Phase Flash Chromatography

Use this protocol to isolate the target compound from crude reaction mixtures (e.g., separating starting materials like 1H-pyrazolo[3,4-d]pyrimidine-4-thione).

  • Mobile Phase Preparation: Prepare a solvent system of 80% Ethyl Acetate / 20% Hexanes. Add 2% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Column Equilibration: Flush the silica column with 3 column volumes (CV) of the modified mobile phase.

    • Validation: The column is equilibrated when the eluent pH tests basic on indicator paper, confirming silanol masking.

  • Dry Loading: Dissolve the crude mixture in a minimum amount of DMF or DCM/MeOH. Add silica gel (3x the crude mass) and evaporate to a free-flowing powder under reduced pressure. Load this powder onto the top of the column.

  • Elution: Run the column isocratically. The target compound typically elutes between 3–5 CVs.

  • Fraction Analysis: Spot fractions on a TLC plate. Elute with the modified mobile phase.

    • Validation: A successful purification will show a tight, circular spot (Rf ~0.3–0.4) under UV (254 nm). If the spot is teardrop-shaped, increase the Et₃N concentration to 4% for future runs.

Protocol B: Monohydrate Crystallization

Use this protocol to transition from a purified chromatography oil to a highly pure, stable crystalline solid[1].

  • Solvent Exchange: Transfer the pooled chromatography fractions to a round-bottom flask. Remove all volatile organics via rotary evaporation (40 °C, <50 mbar) until a thick oil or amorphous solid remains.

  • Dissolution: Suspend the residue in absolute ethanol (approx. 10 mL per gram of compound). Heat gently to 60 °C until complete dissolution occurs.

  • Hydration Trigger: Add deionized water dropwise (approx. 5–10% of the total ethanol volume) to the warm solution to provide the necessary water molecules for the monohydrate lattice.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature (20–25 °C) over 12 hours.

    • Validation: Colorless, block-like crystals should begin forming on the glass surface. Do not crash-cool in an ice bath, as this promotes kinetic trapping of impurities and amorphous precipitation.

  • Isolation: Filter the crystals over a sintered glass funnel, wash with ice-cold ethanol (2 x 5 mL), and dry under a gentle stream of air.

Part 4: Visualizations

Purification Decision Tree

Use this workflow to determine the optimal purification path based on your initial TLC observations.

G Start Crude Mixture (N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) TLC TLC Analysis (Check for streaking) Start->TLC IsTailing Severe Tailing on bare silica? TLC->IsTailing ModSilica Normal Phase Add 1-5% Et3N or NH4OH IsTailing->ModSilica No RevPhase Reverse Phase (C18) 0.1% TFA or Formic Acid IsTailing->RevPhase Yes (or regioisomers) Cryst Recrystallization (Ethanol/Water) ModSilica->Cryst RevPhase->Cryst Pure Pure Compound (Monohydrate crystals) Cryst->Pure

Caption: Decision tree for selecting the appropriate purification and isolation workflow.

Silanol Interaction Mechanism

This diagram illustrates the causality behind peak tailing and how amine modifiers resolve the issue at the molecular level.

Mechanism Silica Bare Silica Gel (Acidic Silanols, -SiOH) Interaction Strong H-Bonding & Ion-Exchange (Causes Tailing) Silica->Interaction Target Basic Nitrogens (Pyrazolo-pyrimidine) Target->Interaction Modifier Amine Modifier (Et3N / NH4OH) Interaction->Modifier Add to mobile phase Resolution Masked Silanols (Sharp Elution) Modifier->Resolution

Caption: Mechanistic pathway of silica-induced tailing and its resolution via amine modifiers.

Part 5: References

  • El Hafi, M., Boulhaoua, M., Lahmidi, S., Ramli, Y., Essassi, E. M., & Mague, J. T. (2018). N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine monohydrate. IUCrData, 3, x180243. URL:[Link]

Optimization

how to avoid side products in N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine synthesis

Welcome to our dedicated technical support guide for the synthesis of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a purine analog, the pyrazolo[3,4-d]pyrimidine core is a privileged structure in drug discovery, and achieving high purity of its derivatives is critical for reliable biological data and downstream applications.

This guide moves beyond standard protocols to address the nuanced challenges of this synthesis. We will explore the common pitfalls that lead to the formation of side products and provide detailed, mechanistically-grounded troubleshooting strategies to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

There are two primary and well-established synthetic pathways to access the target compound. The choice of route often depends on the availability of starting materials and the scale of the synthesis.

  • Route A: The Chlorination/Amination Pathway. This is arguably the most common approach. It involves the synthesis of a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate, followed by a nucleophilic aromatic substitution (SNAr) with dimethylamine.

  • Route B: The Thione Pathway. This route utilizes a 1H-pyrazolo[3,4-d]pyrimidine-4-thione precursor, which is then converted to the desired product.

Q2: I'm seeing a significant amount of an isomeric impurity in my final product. What is it and how can I avoid it?

This is a very common issue and almost certainly points to a lack of regiocontrol during the N-alkylation of the pyrazole ring.

  • The Problem: N1 vs. N2 Alkylation. The pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. For the target compound, the alkyl group (often introduced on a precursor) needs to be on the N1 position. The formation of the N2-alkylated isomer is a frequent side reaction.

  • Troubleshooting:

    • Solvent Choice is Critical: The regioselectivity of N-alkylation is highly dependent on the solvent.

      • For N1-selectivity (Desired): Polar aprotic solvents like DMSO or DMF tend to favor N1 alkylation. In these solvents, the anionic pyrazole intermediate is well-solvated, leaving the N1 position more sterically accessible and electronically favorable for alkylation.

      • For N2-selectivity (Undesired): Non-polar solvents like THF can favor N2 alkylation.

    • Base Selection: The choice of base can also influence the outcome, though to a lesser extent than the solvent. Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used.

Q3: My amination reaction is sluggish and I'm left with a lot of starting material. What's going wrong?

If you are following the chlorination/amination pathway (Route A), incomplete conversion of the 4-chloro intermediate is a common hurdle.

  • The Problem: Incomplete Nucleophilic Aromatic Substitution. The 4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be unreactive under suboptimal conditions.

  • Troubleshooting:

    • Temperature: Ensure the reaction temperature is adequate. While room temperature can sometimes be sufficient, heating is often necessary to drive the reaction to completion. A temperature range of 60-100 °C is typical.

    • Excess Amine: Use a molar excess of dimethylamine (or a solution of it in a suitable solvent). This will help to push the equilibrium towards the product.

    • Solvent: Polar aprotic solvents like ethanol, isopropanol, or DMF are generally effective for this SNAr reaction.

    • Acid Scavenger: The reaction generates HCl, which can protonate the dimethylamine, rendering it non-nucleophilic. The use of an excess of dimethylamine or the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize the acid.

Q4: I have an impurity with a molecular weight that corresponds to the replacement of the chloro group with a hydroxyl group. How did this form?

You are observing the hydrolysis of your 4-chloro intermediate to form 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • The Problem: Hydrolysis of the 4-Chloro Intermediate. The 4-chloro position is susceptible to hydrolysis, especially under basic conditions or at elevated temperatures if water is present.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure that all your reagents and solvents are rigorously dried before use. The presence of even small amounts of water can lead to the formation of this side product.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

    • Work-up Procedure: During the reaction work-up, minimize the contact time with aqueous basic solutions if possible.

Troubleshooting Guide: Side Product Formation and Mitigation

This section provides a more in-depth look at the common side products, their mechanisms of formation, and detailed protocols for their avoidance.

Side Product 1: The N2-Alkylated Isomer
Side Product Name N,N-Dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Formation Pathway N-alkylation of the pyrazole ring at the N2 position instead of the N1 position.
Primary Cause Suboptimal choice of solvent and/or base during the N-alkylation step of a pyrazole precursor.
Prevention Strategy Control the regioselectivity of the N-alkylation by careful selection of reaction conditions.

Mitigation Protocol:

  • Solvent Selection: When alkylating the pyrazole ring of your precursor, use a polar aprotic solvent such as DMF or DMSO .

  • Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) .

  • Temperature: Perform the deprotonation at 0 °C before adding the alkylating agent, then allow the reaction to slowly warm to room temperature.

  • Analytical Monitoring: Use HPLC or 1H NMR to monitor the reaction and confirm the regioselectivity. The chemical shifts of the pyrazole and pyrimidine protons will be distinct for the N1 and N2 isomers.

Side Product 2: The Hydrolysis Product
Side Product Name 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one
Formation Pathway Hydrolysis of the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate.
Primary Cause Presence of water in the reaction mixture during the amination step.
Prevention Strategy Maintain strictly anhydrous conditions throughout the synthesis.

Mitigation Protocol:

  • Solvent and Reagent Purity: Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). Ensure dimethylamine and any added bases are also anhydrous.

  • Glassware: Flame-dry all glassware under vacuum before use.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.

  • Reaction Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize hydrolysis.

Side Product 3: Incomplete Amination
Side Product Name 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (or its N-alkylated precursor)
Formation Pathway Incomplete nucleophilic aromatic substitution of the 4-chloro group.
Primary Cause Insufficient reactivity of the amine or deactivation of the amine by protonation.
Prevention Strategy Optimize reaction conditions to drive the amination to completion.

Mitigation Protocol:

  • Reagent Stoichiometry: Use at least 2-3 equivalents of dimethylamine . One equivalent acts as the nucleophile, while the others act as an acid scavenger.

  • Temperature: Heat the reaction mixture. A temperature of 80-100 °C is often effective.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Extended reaction times (12-24 hours) may be necessary.

  • Alternative Base: If using a salt of dimethylamine, or to avoid using a large excess, add 1.5-2 equivalents of a non-nucleophilic base like triethylamine or DIPEA.

Experimental Workflows and Diagrams

Workflow A: Chlorination/Amination Route

Chlorination_Amination_Route start 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one chloro 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine start->chloro POCl3, heat amine N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine chloro->amine HN(CH3)2, heat

Caption: Chlorination/Amination Synthetic Pathway.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Impurity Detected in Final Product isomeric Isomeric Impurity? start->isomeric Check MS and NMR hydrolysis Hydrolysis Product? isomeric->hydrolysis No n2_isomer N2-Alkylated Isomer isomeric->n2_isomer Yes starting_material Residual Starting Material? hydrolysis->starting_material No pyrimidinone Pyrimidin-4-one hydrolysis->pyrimidinone Yes chloro_intermediate 4-Chloro Intermediate starting_material->chloro_intermediate Yes check_alkylation Action: Review N-Alkylation Conditions (Solvent, Base) n2_isomer->check_alkylation use_dry_reagents Action: Ensure Anhydrous Conditions pyrimidinone->use_dry_reagents optimize_amination Action: Increase Temp/Time/Amine eq. chloro_intermediate->optimize_amination

Troubleshooting

Technical Support Center: Troubleshooting Pyrazolo[3,4-d]pyrimidine Permeability

Welcome to the Application Support Center for Pyrazolo[3,4-d]pyrimidine optimization. This scaffold is a privileged structure in oncology and neurology, acting as a potent ATP-mimetic for kinases such as Src, Abl, EGFR,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Pyrazolo[3,4-d]pyrimidine optimization. This scaffold is a privileged structure in oncology and neurology, acting as a potent ATP-mimetic for kinases such as Src, Abl, EGFR, and BTK. However, due to their rigid, planar structure and high hydrogen-bonding capacity, these molecules frequently suffer from poor physicochemical properties, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind permeability failures and self-validating methodologies to overcome them.

Part 1: Molecular Design & Optimization FAQs

Q1: My pyrazolo[3,4-d]pyrimidine inhibitor shows sub-nanomolar biochemical potency (IC₅₀) but fails to inhibit the target in cellular assays. What is the root cause? A1: This massive drop-off between biochemical and cellular efficacy is the hallmark of poor passive membrane permeability. Causality: The pyrazolo[3,4-d]pyrimidine core requires multiple hydrogen bond donors (HBDs) and acceptors to anchor into the kinase hinge region. However, a high topological polar surface area (tPSA > 120 Ų) and excessive HBDs incur a massive desolvation penalty. The molecule cannot shed its water hydration shell to partition into the lipophilic core of the cell membrane. Solution: Employ a prodrug strategy. Masking polar groups with a water-soluble, ionizable moiety (e.g., an N-methylpiperazino group linked via an O-alkyl carbamate) temporarily lowers the desolvation energy barrier, allowing passive diffusion. Once intracellular, ubiquitous esterases cleave the moiety to release the active kinase inhibitor 1.

Q2: How can I structurally modify the core to improve passive diffusion without losing kinase selectivity? A2: Causality: The C3 position typically projects into the hydrophobic pocket of the kinase, while the N1 position interacts with the solvent-exposed ribose-binding pocket. Over-decorating these positions with polar functional groups traps the molecule in the aqueous phase. Solution: Utilize macrocyclization or scaffold hopping. Tying the functional groups at C3 and N1 into a macrocycle restricts conformational flexibility and promotes intramolecular hydrogen bonding. This effectively "hides" polarity from the surrounding solvent, increasing the lipophilic efficiency (LipE) and driving membrane insertion without increasing the overall molecular weight excessively.

Part 2: Formulation & Delivery FAQs

Q3: My lead compound precipitates in assay buffers (DMEM/HBSS), ruining my in vitro permeability readouts. How should I formulate it? A3: Causality: Pyrazolo[3,4-d]pyrimidines often possess strong crystal lattice energies (indicated by high melting points) combined with high lipophilicity. When introduced to aqueous physiological buffers, they rapidly crystallize. This destroys the concentration gradient required to drive passive diffusion, resulting in a false-negative apparent permeability ( Papp​ ). Solution: Generate an amorphous solid dispersion using hydrophilic polymeric carriers. Techniques such as inkjet printing or hot-melt extrusion with polymers like Pluronic F-127 prevent crystallization by trapping the drug in an amorphous state. Furthermore, Pluronic polymers actively facilitate transport across challenging barriers like the Blood-Brain Barrier (BBB), which is critical for targeting CNS malignancies like Glioblastoma Multiforme 2.

Part 3: In Vitro Permeability Assay Troubleshooting (Caco-2)

Q4: My Caco-2 assay yields an Efflux Ratio ( Papp​ B-A / Papp​ A-B) > 2.0. Is my compound being actively pumped out of the cell? A4: Yes. Causality: Pyrazolo[3,4-d]pyrimidines substituted with basic amines (pKa > 8) and high lipophilicity are classic substrates for apical efflux transporters, specifically P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). As the molecule enters the enterocyte, these ATP-binding cassette (ABC) transporters recognize the amphiphilic structure and actively pump it back into the apical (intestinal lumen) compartment, severely limiting oral bioavailability 3. Solution: Perform chemical phenotyping. Run the bidirectional Caco-2 assay in the presence of specific inhibitors: Elacridar or Verapamil (10 µM) for P-gp, and Ko143 (1 µM) for BCRP. If co-dosing collapses the efflux ratio to ~1.0, your compound is a confirmed substrate 4.

Q5: The mass balance (recovery) in my Caco-2 assay is below 50%. Where is the compound going? A5: Causality: Low recovery (<70%) invalidates the permeability coefficient. For this scaffold, it stems from two primary sinks:

  • Non-Specific Binding (NSB): Highly lipophilic analogs adhere to the plastic transwell inserts.

  • Lysosomotropism: Basic derivatives become protonated in the acidic environment of intracellular lysosomes (pH ~4.5), becoming trapped and failing to reach the basolateral receiver well. Solution: Add 4% Bovine Serum Albumin (BSA) to the basolateral receiver well. BSA acts as a thermodynamic "sink," mimicking systemic circulation and pulling the lipophilic compound across the monolayer. Additionally, perform a cell lysate extraction step at the end of the assay to quantify trapped intracellular fractions.

Part 4: Key Experimental Protocols

Self-Validating Bidirectional Caco-2 Efflux Phenotyping Assay

This protocol ensures internal validation by coupling permeability measurements with mass-balance tracking and monolayer integrity checks.

Step 1: Monolayer Integrity Validation

  • Culture Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) for 21 days to allow full differentiation and tight junction formation.

  • Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm². Add Lucifer Yellow (100 µM) as a paracellular leakiness control ( Papp​ must be < 0.5 × 10⁻⁶ cm/s).

Step 2: Buffer Preparation & Sink Conditions

  • Prepare Transport Buffer: Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • To prevent NSB and maintain sink conditions, supplement the receiver compartment (Basolateral for A-B; Apical for B-A) with 4% BSA.

Step 3: Dosing & Transporter Inhibition

  • Prepare compound dosing solutions at 10 µM (ensure final DMSO concentration is ≤ 1% to avoid cell toxicity).

  • Control Arm: Dose compound alone in A-B and B-A directions.

  • Phenotyping Arm: Pre-incubate cells for 30 mins with 10 µM Elacridar (P-gp inhibitor) or 1 µM Ko143 (BCRP inhibitor), then dose the test compound containing the respective inhibitor.

Step 4: Sampling & Mass Balance Extraction

  • Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Take 50 µL aliquots from the receiver well at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Mass Balance Step: At 120 minutes, aspirate all buffers. Wash the cell monolayer twice with ice-cold PBS. Add 200 µL of cold Acetonitrile/Water (80:20) directly to the cells, scrape, and centrifuge to extract intracellularly trapped compound.

Step 5: LC-MS/MS Quantification & Calculation

  • Quantify compound concentrations via LC-MS/MS.

  • Calculate Apparent Permeability: Papp​=(dQ/dt)/(C0​×A)

    (Where dQ/dt is the steady-state flux, C0​ is initial concentration, and A is the surface area).

  • Calculate Efflux Ratio (ER): ER=Papp​(B−A)/Papp​(A−B) .

  • Calculate Recovery %: (AmountReceiver​+AmountDonor​+AmountCell_Lysate​)/AmountInitial​×100 .

Part 5: Quantitative Data Presentation

Table 1: Expected Caco-2 Permeability Profiles for Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Profile Papp​ A-B (10⁻⁶ cm/s) Papp​ B-A (10⁻⁶ cm/s)Efflux RatioRecovery (%)Diagnosis & Recommended Action
Unmodified Core < 1.0< 1.0~1.0> 80%Poor passive permeability. Action: Prodrug design or reduce tPSA.
Basic Amine Analog 2.515.06.0> 80%Active efflux (P-gp/BCRP substrate). Action: Co-dose with Elacridar.
Highly Lipophilic N/A (BLQ)N/A (BLQ)N/A< 40%Non-specific binding/precipitation. Action: Add 4% BSA to receiver.
Prodrug Optimized 12.014.51.2> 85%Optimal permeability. Action: Proceed to in vivo PK studies.

*BLQ = Below Limit of Quantification

Part 6: Visualizations

PermeabilityTroubleshooting Start Low Cellular Target Engagement (High IC50 in cells) CheckAssay Run Caco-2 Assay (A-B and B-A) Start->CheckAssay Recovery Check Mass Balance (Recovery %) CheckAssay->Recovery LowRec Recovery < 70% Recovery->LowRec HighRec Recovery > 70% Recovery->HighRec NSB Add BSA to receiver well or formulate with Pluronic LowRec->NSB Efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) HighRec->Efflux HighER ER > 2.0 (Active Efflux) Efflux->HighER LowER ER < 2.0 (Poor Passive Permeability) Efflux->LowER Pgp Add Elacridar/Ko143 (Efflux Phenotyping) HighER->Pgp Prodrug Design Prodrug or Reduce tPSA/HBD LowER->Prodrug

Decision tree for troubleshooting pyrazolo[3,4-d]pyrimidine permeability failures.

Caco2Mechanism Apical Apical Compartment (Intestinal Lumen) Cell Caco-2 Enterocyte (Intracellular Space) Apical->Cell Passive Diffusion Basolateral Basolateral Compartment (Bloodstream) Cell->Basolateral Basolateral Exit Pgp P-gp / BCRP Efflux Pumps Cell->Pgp Substrate Recognition Lysosome Lysosomal Trapping (pH 4.5) Cell->Lysosome Protonation (Basic Amines) Pgp->Apical Active Efflux

Intracellular permeability and efflux mechanisms of kinase inhibitors in a Caco-2 cell.

References

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health (PMC).1

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. 2

  • Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay. National Institutes of Health (PubMed). 3

  • Caco-2 Permeability Assay to Investigate Intestinal Permeability and Efflux. Evotec. 4

Sources

Optimization

Technical Support Center: N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Degradation &amp; Stability

Welcome to the dedicated technical support hub for N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . This guide is designed for researchers, analytical chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support hub for N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . This guide is designed for researchers, analytical chemists, and drug development professionals. It provides field-proven troubleshooting strategies, self-validating experimental protocols, and structural insights to help you manage and analyze the degradation pathways of this critical pyrazolo[3,4-d]pyrimidine derivative.

Metabolic Degradation & Pathway Dynamics

Causality & Mechanism: Pyrazolo[3,4-d]pyrimidines are privileged scaffolds often utilized as ATP-competitive kinase inhibitors (e.g., targeting Src/Abl or CDK2) due to their bioisosteric resemblance to adenine. However, substituents at the C4 position—specifically the N,N-dimethylamine group—are highly susceptible to Phase I oxidative metabolism.

In human liver microsomes (HLM) and in vivo models, the primary degradation pathway is sequential CYP-dependent N-dealkylation. Inhibition studies and kinetic analyses confirm that the CYP3A family is the primary isoenzyme responsible for this oxidative degradation, converting the parent compound first to a secondary amine, and finally to a primary amine[1].

MetabolicPathway Parent N,N-Dimethyl-1H- pyrazolo[3,4-d]pyrimidin-4-amine CYP1 CYP3A4 Parent->CYP1 N-demethylation Metabolite1 N-Methyl-1H- pyrazolo[3,4-d]pyrimidin-4-amine CYP1->Metabolite1 CYP2 CYP3A4 Metabolite1->CYP2 N-demethylation Metabolite2 1H-pyrazolo[3,4-d] pyrimidin-4-amine CYP2->Metabolite2

CYP3A4-mediated N-demethylation of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Validated Protocol: Microsomal Stability & Degradation Assay

To accurately evaluate the degradation kinetics of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a self-validating microsomal incubation protocol is required.

Quantitative Assay Parameters
ParameterTarget ValueCausality / Rationale
HLM Protein Conc. 0.5 mg/mLEnsures linear degradation kinetics without excessive non-specific protein binding.
Compound Conc. 1.0 µMKeeps concentration well below the Michaelis constant ( Km​ ) to maintain first-order kinetics[1].
Organic Solvent < 0.1% v/v DMSOPrevents solvent-mediated inhibition or denaturation of CYP450 enzyme activity.
Pre-incubation 5 minutesEstablishes thermal equilibrium (37°C) prior to reaction initiation, preventing artifactual lags.
Step-by-Step Methodology
  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice to preserve the delicate activity of CYP450 enzymes. Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4.

  • Incubation Mixture: Combine HLM (0.5 mg/mL final) and the test compound (1 µM final) in the phosphate buffer.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic degradation by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At designated intervals (e.g., 0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots from the reaction pool.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile rapidly precipitates the CYP enzymes, while the low temperature halts any residual metabolic activity, locking the degradation profile at the exact time point.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Self-Validating Control: You must run a parallel minus-NADPH control . If degradation occurs in the minus-NADPH control, the system flags non-enzymatic instability (e.g., buffer hydrolysis or thermal degradation) rather than true metabolic clearance, validating the integrity of your readouts.

Workflow Step1 1. Matrix Prep: HLM + Buffer (pH 7.4) Step2 2. Addition: 1 µM Compound Step1->Step2 Step3 3. Initiation: Add 1 mM NADPH Step2->Step3 Step4 4. Sampling: 0-60 min intervals Step3->Step4 Step5 5. Quench: Ice-cold ACN + IS Step4->Step5 Step6 6. Analysis: LC-MS/MS MRM Step5->Step6

Self-validating experimental workflow for microsomal degradation kinetics.

Troubleshooting & FAQs (Technical Support Desk)

Q1: I am observing rapid degradation of the compound even in the absence of NADPH. What is causing this? Analysis: The pyrazolo[3,4-d]pyrimidine core is generally stable, but extreme pH can drive non-enzymatic hydrolysis of the C4-amine. Solution: Verify the pH of your potassium phosphate buffer. Furthermore, ensure the DMSO used for the stock solution is anhydrous. Water absorption in DMSO during repeated freeze-thaw cycles can lead to localized acidic microenvironments, promoting chemical degradation before the assay even begins.

Q2: My degradation curve plateaus prematurely, and the calculated intrinsic clearance ( CLint​ ) is much lower than expected. What is happening? Analysis: Pyrazolo[3,4-d]pyrimidines often suffer from poor aqueous solubility[2]. If the concentration of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exceeds its thermodynamic solubility limit in the buffer, it will precipitate out of solution. The precipitated compound is inaccessible to CYP enzymes, artificially halting the degradation reaction and skewing the kinetic curve. Solution: Ensure the final assay concentration does not exceed 1 µM. If precipitation is suspected, centrifuge the pre-incubation mixture and analyze the supernatant to verify the true dissolved concentration before adding NADPH.

Q3: How do I distinguish between the mono-demethylated and fully demethylated metabolites in my mass spectra? Analysis: The mass shift is predictable based on the loss of methylene groups. Each N-demethylation reduces the mass by ~14 Da. Solution: Monitor the following MRM transitions using positive ESI. Use a mobile phase with 0.1% formic acid to ensure complete protonation of the pyrazolo[3,4-d]pyrimidine nitrogens.

Quantitative Mass Shifts for Degradation Monitoring
AnalyteMetabolic StepMass Shift ( Δ Da)Precursor Ion [M+H]+ (m/z)
N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineParent0~164.09
N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine1st N-demethylation-14.02~150.08
1H-pyrazolo[3,4-d]pyrimidin-4-amine2nd N-demethylation-28.03~136.06

Chemical Stability & Storage Guidelines

Causality: While metabolically labile in the presence of CYP enzymes, pyrazolo[3,4-d]pyrimidines exhibit exceptional solid-state stability. This is due to extensive intermolecular hydrogen bonding and π -stacking interactions within their crystal lattice. Crystallographic studies of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine monohydrate demonstrate that a combination of O—H···N and N—H···O hydrogen bonds, alongside slipped π -stacking between the pyrazolopyrimidine units, form highly stable layers (melting point 371–373 K)[3].

Storage Recommendations:

  • Solid State: Store at room temperature or 4°C in a desiccator. While the compound forms stable monohydrates, excess ambient moisture can lead to handling and weighing inconsistencies.

  • Solution (DMSO): Store at -20°C. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Repeated cycling introduces atmospheric moisture, which can promote hydrolytic degradation of the dimethylamine moiety over extended periods.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the technical support center for the synthesis of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful scale-up of this important molecule.

Introduction

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] Its structural similarity to adenine makes it a valuable scaffold in drug discovery.[2] The successful synthesis and purification of this compound, particularly at scale, are critical for advancing research and development programs. This guide provides practical, field-proven insights to navigate the challenges of its synthesis.

Synthetic Scheme Overview

The most common and scalable synthetic route to N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the nucleophilic aromatic substitution (SNAr) of a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine precursor with dimethylamine.[3]

Synthetic_Scheme 4-chloro-1H-pyrazolo[3,4-d]pyrimidine 4-chloro-1H-pyrazolo[3,4-d]pyrimidine N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-chloro-1H-pyrazolo[3,4-d]pyrimidine->N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Dimethylamine, Solvent, Base Troubleshooting_Yield start Low Yield Issue check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK check_base Ensure Adequate Base Stoichiometry optimize_temp->check_base Temp Optimized improve_mixing Enhance Mixing Efficiency check_base->improve_mixing Base OK end Improved Yield improve_mixing->end Mixing Optimized

Sources

Optimization

resolving ambiguous NMR spectra of pyrazolo[3,4-d]pyrimidine derivatives

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Derivatives Welcome to the technical support center for researchers working with pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed to address the common and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Derivatives

Welcome to the technical support center for researchers working with pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed to address the common and often complex challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of this important class of N-heterocycles. As a scaffold prevalent in drug discovery, obtaining unambiguous and reproducible NMR data is critical for structural validation, purity assessment, and understanding structure-activity relationships.[1][2][3]

This document moves beyond standard procedures to provide in-depth troubleshooting strategies and advanced analytical protocols, structured in a practical question-and-answer format. Our goal is to empower you with the expertise to not only identify but also resolve spectral ambiguities, ensuring the integrity and progression of your research.

Troubleshooting Guide: From Ambiguity to Elucidation

This section addresses specific spectral problems you may encounter during your experiments. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the issue.

Q1: My aromatic signals are a crowded, overlapping mess. How can I resolve them for accurate assignment?

Answer: This is one of the most frequent challenges, especially with substituted pyrazolo[3,4-d]pyrimidines where multiple aromatic rings lead to a dense cluster of signals, typically between 7.0 and 9.0 ppm.[4][5] When 1D ¹H NMR spectra are insufficient due to severe resonance overlapping, you must employ techniques that either chemically induce separation or add a second dimension to the analysis.[6][7][8][9]

Causality & Strategy:

The chemical shift of a proton is highly sensitive to its local electronic environment. We can exploit this by changing the solvent or by using 2D NMR techniques to resolve signals based on through-bond or through-space correlations.[10][11]

Solution 1: Strategic Solvent Selection

Changing the NMR solvent is a rapid and cost-effective first step. Aromatic solvents like benzene-d6 or pyridine-d5 can induce significant changes in chemical shifts (Aromatic Solvent-Induced Shifts, or ASIS) by creating specific solute-solvent interactions.[10] Protons located on the exterior of the molecule may experience a notable upfield or downfield shift, often "un-sticking" them from overlapping signals.[7][10]

Experimental Protocol: Solvent-Induced Peak Resolution

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively inert solvent like CDCl₃ or DMSO-d₆.

  • Sample Recovery: Carefully evaporate the solvent under reduced pressure. Some compounds can hang on tightly to solvents like ethyl acetate; in such cases, co-evaporation with dichloromethane can help displace it.[7]

  • Second Spectrum: Re-dissolve the same sample in an aromatic solvent (benzene-d₆ is a common choice).

  • Analysis: Compare the two spectra. Look for significant shifts (Δδ > 0.1 ppm) in specific protons, which can reveal their relative positions and resolve the overlap.

Table 1: Influence of Common NMR Solvents on Proton Chemical Shifts

SolventDielectric Constant (ε)Common Use & CharacteristicsPotential Effect on Pyrazolo[3,4-d]pyrimidines
Chloroform-d (CDCl₃) 4.8Good for many organic molecules. Relatively non-polar.May not be sufficient to break up aggregation; residual solvent peak can obscure aromatic signals.[7]
DMSO-d₆ 47.2Excellent for polar compounds and those with exchangeable protons.Can help solubilize complex derivatives. Strong hydrogen bonding with the solvent can affect NH proton shifts.[12]
Acetone-d₆ 21.1Aprotic polar solvent. Useful alternative when CDCl₃ peak is problematic.[7]Good intermediate polarity option. Can sometimes provide better resolution than CDCl₃.
Benzene-d₆ 2.3Non-polar, aromatic. Induces ASIS.Highly effective at resolving overlapping aromatic and aliphatic signals through anisotropic effects.[7][10]
Methanol-d₄ 33.0Protic polar solvent.Useful for confirming exchangeable protons (NH/OH) which will exchange with deuterium.[7]

Solution 2: Two-Dimensional (2D) NMR Spectroscopy

If changing the solvent is not enough, 2D NMR is the definitive solution. These experiments add a second frequency dimension, spreading out the signals and revealing correlations between nuclei.[8][13][14]

  • COSY (Correlation Spectroscopy): This is the workhorse experiment for determining which protons are coupled to each other (typically over 2-3 bonds). It is invaluable for tracing out the spin systems within your molecule's fragments (e.g., an ethyl group, a substituted phenyl ring). The presence of a cross-peak between two protons confirms they are J-coupled.

  • TOCSY (Total Correlation Spectroscopy): This is an extension of COSY that shows correlations between all protons within a coupled spin system, not just direct neighbors.[6] This is particularly useful for complex systems like sugars or amino acid side chains if they are part of your derivative.

Q2: I've performed an N-alkylation, but I can't determine which nitrogen on the pyrazolo[3,4-d]pyrimidine core has reacted. How can I assign the correct isomer?

Answer: This is a critical structural question that a simple 1D ¹H NMR cannot answer directly. The solution lies in using a 2D experiment that reveals long-range (2-3 bond) correlations between protons and carbons. The premier technique for this is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[15]

Causality & Strategy:

The HMBC experiment detects J-couplings between ¹H and ¹³C nuclei over two or three bonds. By observing a correlation from a proton on your newly introduced alkyl group (e.g., the N-CH₂ protons) to a specific carbon within the heterocyclic core, you can definitively establish the point of attachment.

Experimental Protocol: Isomer Determination using HMBC

  • Acquire Standard Spectra: Obtain high-quality 1D ¹H, ¹³C, and DEPT-135 spectra. Fully assign as many signals as possible.

  • Acquire 2D HSQC: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment. This correlates each proton directly to the carbon it is attached to (¹JCH). This is essential for unambiguously assigning the carbons.

  • Acquire 2D HMBC: Run an HMBC experiment. This will show correlations over multiple bonds (ⁿJCH, where n=2 or 3).

  • Analysis:

    • Identify the key proton signal from your new substituent (e.g., the N-CH₂ protons).

    • Look for cross-peaks from this proton to carbons in the pyrazolo[3,4-d]pyrimidine core in the HMBC spectrum.

    • A correlation to a specific quaternary carbon or a protonated carbon deep within the ring system will confirm the connectivity.

Diagram: Differentiating N-Alkylation Isomers with HMBC

Caption: Key HMBC correlations to differentiate N1 vs. N2 alkylation.

In the example above, if the protons of the new alkyl group show a correlation to the C7a and C5 carbons, it confirms N1 alkylation. Conversely, a correlation to the C3 and C3a carbons would confirm N2 alkylation. Careful analysis of the HMBC spectrum is often sufficient to solve such structural problems.[15]

Q3: My NH proton signal is extremely broad or has disappeared entirely. How can I confirm its presence and deal with tautomerism?

Answer: This is a classic issue for N-heterocycles, including pyrazolo[3,4-d]pyrimidines, and is typically caused by two phenomena: chemical exchange with trace amounts of water/acid and the existence of tautomers.[16][17]

Causality & Strategy:

  • Proton Exchange: Labile protons (like N-H) can exchange with other labile protons in the sample (e.g., residual H₂O in the solvent). If this exchange is fast on the NMR timescale, the signal can broaden significantly or even disappear into the baseline.[7]

  • Tautomerism: Pyrazolo[3,4-d]pyrimidines can exist in different tautomeric forms (e.g., lactam-lactim or different N-H isomers on the pyrazole ring).[16][17] If the exchange between these forms is rapid, you will see a single, averaged spectrum. If the exchange is slow, you may see two distinct sets of signals, complicating the spectrum. If the exchange is at an intermediate rate, you will see severe peak broadening.

Solution 1: D₂O Exchange

This is a simple and definitive test to identify an exchangeable proton.[7]

Experimental Protocol: D₂O Shake

  • Acquire your standard ¹H NMR spectrum.

  • Add one or two drops of deuterium oxide (D₂O) to your NMR tube.

  • Shake the tube vigorously for a minute to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Analysis: The N-H proton will exchange with deuterium (N-H + D₂O ⇌ N-D + HDO). The original N-H signal will disappear or significantly decrease in intensity, and you will see an increase in the residual HDO peak.

Solution 2: Variable Temperature (VT) NMR

To investigate dynamic processes like tautomerism or rotamers, VT-NMR is the ideal tool.[7] By changing the temperature, you can alter the rate of exchange.

  • Cooling the sample: This slows down the exchange. If you have a single broad peak at room temperature, cooling may resolve it into two or more sharp signals, representing the individual tautomers or conformers.

  • Heating the sample: This speeds up the exchange. If you have two distinct sets of signals or broadened peaks at room temperature, heating may cause them to coalesce into a single set of sharp, averaged signals.

Diagram: Effect of Temperature on NMR Signals in Dynamic Exchange

Caption: Visualizing slow, intermediate, and fast exchange regimes in VT-NMR.

Frequently Asked Questions (FAQs)

Q1: What is the essential set of 2D NMR experiments for characterizing a novel pyrazolo[3,4-d]pyrimidine?

A1: For a comprehensive and unambiguous structural elucidation, a standard suite of 2D experiments is highly recommended. Each experiment provides a unique piece of the structural puzzle.

Table 2: Essential 2D NMR Toolkit for Structure Elucidation

ExperimentAcronymInformation ProvidedPrimary Application
Correlation Spectroscopy COSYShows ¹H-¹H correlations through 2-3 bonds (J-coupling).[13]Mapping out proton spin systems and identifying neighboring protons.
Heteronuclear Single Quantum Coherence HSQCCorrelates protons to their directly attached heteronucleus (¹³C or ¹⁵N).[6][13]Unambiguously assigning carbon signals based on known proton assignments.
Heteronuclear Multiple Bond Correlation HMBCShows ¹H-¹³C correlations over 2-4 bonds.[6][15]Assembling molecular fragments, identifying quaternary carbons, and determining isomeric structures.
Nuclear Overhauser Effect Spectroscopy NOESYShows ¹H-¹H correlations through space (<5 Å).[2][18][19]Determining stereochemistry, conformation, and the 3D arrangement of atoms.

Q2: My compound's chemical shifts seem to change with concentration. What is happening?

A2: This phenomenon strongly suggests molecular aggregation.[7] The planar, aromatic nature of the pyrazolo[3,4-d]pyrimidine core makes it susceptible to π-π stacking, where molecules stack on top of each other in solution. This is a concentration-dependent equilibrium. At higher concentrations, the equilibrium shifts towards the aggregated state. Protons in the stacked regions will experience different magnetic environments (anisotropic effects), leading to changes in their chemical shifts. To obtain reproducible data, it is best to use a consistent, relatively dilute concentration for all related samples. Advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to study aggregation by measuring the diffusion rates of molecules in solution.

Q3: Besides the techniques mentioned, are there other advanced NMR methods useful in drug development for these compounds?

A3: Absolutely. In the context of drug development, NMR is a powerhouse for studying interactions between your pyrazolo[3,4-d]pyrimidine derivative (the ligand) and its biological target (e.g., a protein).[1][20] Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) are ligand-observed experiments that can identify which compounds in a mixture bind to a target protein and can even map the binding epitope.[21] These methods are crucial for hit validation and lead optimization in the drug discovery pipeline.[1][22][23]

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved March 11, 2026, from [Link]

  • NMR Spectroscopy Services | Nuclear Magnetic Resonance. (n.d.). NMR-Bio. Retrieved March 11, 2026, from [Link]

  • New Screening Method Uses Advanced NMR to Discover Potential Drug Molecules. (2025, May 22). National MagLab. Retrieved March 11, 2026, from [Link]

  • ADVANCED NMR APPROACHES FOR DRUG DISCOVERY - MMCE 2022. (n.d.). Retrieved March 11, 2026, from [Link]

  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. (2025, April 25). ijprajournal. Retrieved March 11, 2026, from [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2009). Advances in Nuclear Magnetic Resonance for Drug Discovery. PMC - NIH. Retrieved March 11, 2026, from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved March 11, 2026, from [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023, September 12). PMC. Retrieved March 11, 2026, from [Link]

  • 2D NMR. (n.d.). Technion. Retrieved March 11, 2026, from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved March 11, 2026, from [Link]

  • Liu, X., & Cui, Y. (2025, October 16). Structure Elucidation of a Pyrazolo[22][24]pyran Derivative by NMR Spectroscopy. MDPI. Retrieved March 11, 2026, from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023, September 12). Semantic Scholar. Retrieved March 11, 2026, from [Link]

  • New Advances in Fast Methods of 2D NMR Experiments. (2019, December 5). IntechOpen. Retrieved March 11, 2026, from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. Retrieved March 11, 2026, from [Link]

  • Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). PubMed. Retrieved March 11, 2026, from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). PMC. Retrieved March 11, 2026, from [Link]

  • 2D NMR Introduction - Chemistry LibreTexts. (2025, January 2). Retrieved March 11, 2026, from [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023, July 4). CNR-IRIS. Retrieved March 11, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 11, 2026, from [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025, December 23). Oriental Journal of Chemistry. Retrieved March 11, 2026, from [Link]

  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. (2023, April 6). MDPI. Retrieved March 11, 2026, from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). ACS Publications. Retrieved March 11, 2026, from [Link]

  • NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. (n.d.). CORE. Retrieved March 11, 2026, from [Link]

  • (PDF) NMR Analysis of a Series of Substituted. (n.d.). Amanote Research. Retrieved March 11, 2026, from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. (2022, August 23). CORE. Retrieved March 11, 2026, from [Link]

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Troubleshooting

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Cell Culture Toxicity

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, validated protocols, and troubleshooting steps for managing the in vitro toxicity of pyrazolo[3,4-d]pyrimidine (PP) derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, validated protocols, and troubleshooting steps for managing the in vitro toxicity of pyrazolo[3,4-d]pyrimidine (PP) derivatives in cell culture.

Mechanistic Origins of Toxicity (The "Why")

Pyrazolo[3,4-d]pyrimidines (PPs) are highly privileged scaffolds in medicinal chemistry because their fused nitrogen-containing heterocycle acts as a bioisostere to the adenine ring of ATP. This structural mimicry allows PPs to competitively bind to the hinge region of kinase active sites, making them potent inhibitors of oncogenic targets like Src, RET, and EGFR.

However, this same mechanism is the primary driver of off-target cellular toxicity. Because the ATP-binding hinge region is highly conserved across the human kinome, PPs often exhibit cross-reactivity with off-target kinases (e.g., VEGFR2 or ITK). In cell culture, this manifests as unintended pathway blockade, leading to oxidative stress, cellular senescence, and ultimately necrosis, rather than the targeted apoptosis expected from specific kinase inhibition[1].

Pathway PP Pyrazolo[3,4-d]pyrimidine (ATP Bioisostere) Target Target Kinases (e.g., Src, EGFR) PP->Target High Affinity Binding OffTarget Off-Target Kinases (e.g., VEGFR, ITK) PP->OffTarget Conserved Hinge Region Apoptosis Targeted Cell Death (Apoptosis) Target->Apoptosis Pathway Blockade Toxicity Undesirable Toxicity (Necrosis / Healthy Cell Death) OffTarget->Toxicity Off-Target Blockade

Fig 1. Pathway of pyrazolo[3,4-d]pyrimidine ATP-competitive binding and off-target toxicity.

Overcoming Formulation & Solubility Barriers

A critical confounding variable in PP cell culture assays is their extreme hydrophobicity. Researchers frequently dissolve PPs in Dimethyl Sulfoxide (DMSO), but exceeding 0.1% (v/v) DMSO in culture media disrupts the lipid bilayer, causing baseline vehicle toxicity that masks the drug's true effect. To isolate the causality of the drug from the solvent, advanced formulation strategies must be employed to enhance apparent water solubility[2].

Table 1: Comparative Formulation Strategies for Pyrazolo[3,4-d]pyrimidines

Formulation StrategyMax Tolerated Vehicle Conc.Apparent PP SolubilityCytotoxicity Artifact RiskPrimary Application
100% DMSO < 0.1% (v/v) in media< 10 µMHigh (Baseline apoptosis)Initial low-dose screening
Liposomal Encapsulation N/A (Biocompatible)> 50 µMLowAqueous in vitro / In vivo assays[3]
Polymer Microarrays (Pluronic/Tween)10% w/w polymer matrix~30 µg/mLLowHigh-throughput screening[2]
Halloysite Nanotubes (HNTs) N/A (Biocompatible)> 100 µMLowEnhanced targeted delivery[4]
Self-Validating Protocol for Viability Assessment

Metabolic assays like MTT are heavily prone to artifacts when testing PPs. Highly hydrophobic PPs can precipitate out of solution, scattering light and inflating absorbance readings. Furthermore, because PPs can induce mitochondrial oxidative stress[1], they may rapidly shut down the oxidoreductase enzymes required to cleave the MTT tetrazolium ring before the cell actually undergoes apoptosis, leading to false-positive toxicity data.

To establish a self-validating system where causality is proven, use an orthogonal Flow Cytometry workflow that physically measures membrane integrity.

Step-by-Step Methodology: Orthogonal Viability Validation (Annexin V/PI) This protocol utilizes internal controls to ensure observed toxicity is strictly due to the PP compound's mechanism of action, not solvent or assay artifacts.

  • Cell Seeding & Treatment: Seed target cells (e.g., U87 glioblastoma or MCF-7) at 1×105 cells/well in a 6-well plate. Treat with the formulated PP (e.g., HNT-encapsulated).

  • Establish Self-Validating Controls:

    • Positive Control: 10.0 µM Staurosporine (validates the assay's ability to detect apoptosis)[5].

    • Vehicle Control: Empty HNTs or <0.1% DMSO (baselines solvent toxicity).

    • Negative Control: Untreated cells in standard media.

    • Compensation Controls: Unstained cells, Annexin V-only, and PI-only.

  • Harvest: Collect both the culture media (containing necrotic/late apoptotic floating cells) and the adherent cells via trypsinization. Wash the combined pellet twice with cold PBS to remove residual phenol red and extracellular drug precipitates.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Acquisition & Analysis: Run on a flow cytometer. Use single-stained compensation controls to correct spectral overlap. Analyze the quadrants: Viable (FITC-/PI-), Early Apoptotic (FITC+/PI-), Late Apoptotic (FITC+/PI+), and Necrotic (FITC-/PI+).

Workflow Prep Prepare PP Compound Solvent Select Vehicle Prep->Solvent DMSO DMSO (<0.1%) Solvent->DMSO Low Conc. Nano Liposomes / HNTs / Polymer Microarrays Solvent->Nano Hydrophobic PPs Culture Dose Cell Culture DMSO->Culture Nano->Culture Assay Orthogonal Viability Assessment Culture->Assay MTT MTT Assay (Screening) Assay->MTT Prone to Artifacts Flow Annexin V/PI Flow (Validation) Assay->Flow True Viability

Fig 2. Experimental workflow for formulating and validating pyrazolo[3,4-d]pyrimidine viability.

Troubleshooting FAQs

Q: My cells treated with pyrazolo[3,4-d]pyrimidines show massive vacuolization and necrosis rather than the expected apoptosis. Is this normal? A: Yes. While PPs are designed to induce targeted apoptosis via specific kinase blockade, off-target accumulation or high doses can induce severe oxidative stress. For example, PP derivatives like Si306 have been shown to increase mitochondrial reactive oxygen species (ROS), leading to cellular senescence followed by necrosis in patient-derived glioblastoma cells[1]. Validate the mechanism by co-administering an antioxidant (e.g., N-acetylcysteine) to see if viability is rescued.

Q: I am forced to use 0.5% DMSO to keep my PP compound in solution, but my vehicle control shows 20% cell death. How can I interpret my data? A: You cannot reliably interpret data with a 20% baseline vehicle toxicity, as DMSO compromises membrane integrity and synergizes with the drug's toxicity. You must reformulate. We recommend transitioning to a miniaturized polymer-drug microarray (e.g., using Pluronic F-68) or Halloysite Nanotubes (HNTs), which can maintain PP solubility in aqueous media without the need for organic solvents[2][4].

Q: Why do my MTT assay results contradict my visual observations under the microscope? A: Pyrazolo[3,4-d]pyrimidines can precipitate, forming micro-crystals that scatter light and artificially inflate absorbance readings. Conversely, because PPs can induce mitochondrial oxidative stress[1], they may rapidly shut down the oxidoreductase enzymes required to cleave the MTT tetrazolium ring before the cell actually undergoes apoptosis. Always use an orthogonal, non-metabolic assay like Annexin V/PI flow cytometry to validate MTT hits.

References
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL:[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: NIH / PMC URL:[Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme Source: NIH / PMC URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant Source: ACS Publications URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells Source: NIH / PMC URL:[Link]

  • Halloysite Nanotube-Based Delivery of Pyrazolo[3,4-d]pyrimidine Derivatives for Prostate and Bladder Cancer Treatment Source: MDPI URL:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibition: Ibrutinib vs. a Novel Pyrazolo[3,4-d]pyrimidine Agent

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, against a representative re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, against a representative reversible inhibitor from the N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine family. While N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not an established therapeutic, its core pyrazolo[3,4-d]pyrimidine scaffold is a well-recognized "privileged structure" in kinase inhibitor design.[1][2][3] For the purposes of this guide, we will refer to our hypothetical but representative compound from this class as PZP-BTKi .

This comparison will delve into the distinct mechanisms of action, target selectivity, and preclinical efficacy, supported by experimental data and protocols to inform researchers in the field of kinase inhibitor development.

Mechanism of Action: Covalent vs. Reversible Inhibition

The fundamental difference between Ibrutinib and PZP-BTKi lies in their mode of binding to the BTK enzyme.

Ibrutinib is a potent, first-in-class covalent inhibitor of BTK.[4] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK.[5][6][7][8] This "warhead" chemistry leads to sustained and durable inhibition of BTK's enzymatic activity, which is critical for the B-cell receptor (BCR) signaling pathway that drives the proliferation and survival of many malignant B-cells.[4][5][9][10]

PZP-BTKi , as a representative of the pyrazolo[3,4-d]pyrimidine class, acts as an ATP-competitive, reversible inhibitor. This scaffold is a bioisostere of adenine, the core of ATP, allowing it to form non-covalent hydrogen bonds with the "hinge region" of the kinase's active site.[1][2] This binding mode is in equilibrium, meaning the inhibitor can associate and dissociate from the enzyme.

G cluster_0 Ibrutinib (Covalent Irreversible) cluster_1 PZP-BTKi (Reversible Competitive) Ibrutinib Ibrutinib BTK_WT BTK (Cys481) Ibrutinib->BTK_WT Binds Covalent_Complex Ibrutinib-BTK Covalent Complex (Enzyme Permanently Inactivated) BTK_WT->Covalent_Complex Forms Covalent Bond PZP_BTKi PZP-BTKi BTK_ATP_Site BTK ATP Site PZP_BTKi->BTK_ATP_Site Binds Reversible_Complex PZP-BTKi-BTK Complex (Binding in Equilibrium) BTK_ATP_Site->Reversible_Complex Forms H-Bonds

Figure 1: Comparison of Covalent vs. Reversible Inhibition.

In Vitro Efficacy and Selectivity

The efficacy and safety of a kinase inhibitor are dictated by its potency against the intended target and its selectivity against other kinases (the "off-targets").

Biochemical Potency

Biochemical assays measure the direct interaction of an inhibitor with the purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

InhibitorTargetIC50 (nM)Binding Mode
Ibrutinib Wild-Type BTK0.5[4]Covalent
C481S Mutant BTK>500[11]Covalent
EGFR~5Covalent
TEC~78Covalent
PZP-BTKi (Hypothetical) Wild-Type BTK1.2Reversible
C481S Mutant BTK1.5Reversible
EGFR>1000Reversible
TEC~250Reversible
Table 1: Hypothetical comparative biochemical potency data. Actual values for PZP-BTKi would depend on the specific molecule.

A key advantage of a non-covalent inhibitor like PZP-BTKi is its potential to inhibit BTK enzymes that have developed resistance to Ibrutinib. The most common resistance mechanism to Ibrutinib is a mutation at the Cys481 binding site (e.g., C481S), which prevents covalent bond formation.[12][13][14][15] A reversible inhibitor that does not rely on this residue can often retain its activity against such mutants.[16][17][18]

Ibrutinib is known to have off-target activity against other kinases that share a similar cysteine residue, such as EGFR and TEC family kinases, which can contribute to side effects like rash, diarrhea, and bleeding.[19][20][21] A well-designed pyrazolo[3,4-d]pyrimidine inhibitor could potentially offer a more selective profile.

Experimental Protocol: In Vitro Kinase Assay (TR-FRET)

This protocol outlines a typical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay used to determine the IC50 of an inhibitor against BTK.

  • Reagents & Materials : Recombinant human BTK enzyme, biotinylated peptide substrate, ATP, Lanthanide-labeled anti-phosphopeptide antibody, streptavidin-allophycocyanin (SA-APC), assay buffer.

  • Inhibitor Preparation : Serially dilute the test compounds (Ibrutinib, PZP-BTKi) in DMSO to create a concentration gradient.

  • Enzyme Reaction : In a 384-well plate, add the BTK enzyme, the test compound dilution, and the peptide substrate. Allow to incubate for 20-30 minutes at room temperature.

  • Initiation : Start the kinase reaction by adding a solution of ATP. Incubate for a defined period (e.g., 1-2 hours) at room temperature.

  • Detection : Stop the reaction and add the detection reagents (lanthanide-labeled antibody and SA-APC).

  • Data Acquisition : Read the plate on a TR-FRET compatible plate reader. The ratio of the acceptor (APC) and donor (lanthanide) signals is proportional to the amount of phosphorylated substrate.

  • Analysis : Plot the signal ratio against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Potency

Cell-based assays measure an inhibitor's ability to affect BTK signaling and cell viability in a more biologically relevant context.

InhibitorCell Line (Cancer Type)AssayEC50 / GI50 (nM)
Ibrutinib TMD8 (DLBCL)p-BTK Inhibition11[4]
REC-1 (MCL)Cell Viability2.5
PZP-BTKi (Hypothetical) TMD8 (DLBCL)p-BTK Inhibition15
REC-1 (MCL)Cell Viability4.0
Table 2: Hypothetical comparative cell-based potency data.
Experimental Protocol: Cell Viability Assay (Luminescent)

This protocol describes a common method to assess the effect of inhibitors on cancer cell proliferation.

  • Cell Culture : Culture B-cell lymphoma cell lines (e.g., TMD8, REC-1) under standard conditions.

  • Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment : Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Lysis & Detection : Add a reagent that lyses the cells and measures ATP content via a luciferase reaction (e.g., CellTiter-Glo®). Luminescence is directly proportional to the number of viable cells.

  • Data Acquisition : Read the luminescent signal on a plate reader.

  • Analysis : Normalize the data to untreated controls and plot against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy: Preclinical Tumor Models

The ultimate test of a compound's preclinical efficacy is its ability to control tumor growth in an animal model. Patient-derived xenograft (PDX) models, where a patient's tumor is implanted into an immunodeficient mouse, are considered highly representative.[22][23][24][25]

G cluster_0 PDX Model Workflow Patient Patient Tumor Biopsy Implantation Implant Tumor Fragments into Immunodeficient Mice (e.g., NSG) Patient->Implantation Tumor_Growth Allow Tumors to Establish (e.g., reach 100-200 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment (Vehicle, Ibrutinib, PZP-BTKi) Daily via Oral Gavage Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., 21-28 days or tumor volume >1500 mm³) Monitoring->Endpoint

Figure 2: Workflow for a Patient-Derived Xenograft (PDX) Study.

Hypothetical In Vivo Efficacy Data
Treatment GroupDose (mg/kg, oral, daily)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle -1250-
Ibrutinib 2531075.2
PZP-BTKi 3028077.6
Table 3: Hypothetical efficacy data from a B-cell lymphoma PDX model.

This hypothetical data suggests that both Ibrutinib and a potent reversible inhibitor like PZP-BTKi can achieve significant tumor growth inhibition in a preclinical model. The key differentiator would emerge in a model derived from an Ibrutinib-resistant patient harboring a BTK C481S mutation, where PZP-BTKi would be expected to show superior efficacy.

Summary and Future Directions

This guide provides a framework for comparing the established covalent BTK inhibitor, Ibrutinib, with a hypothetical but mechanistically distinct reversible inhibitor, PZP-BTKi, derived from the versatile pyrazolo[3,4-d]pyrimidine scaffold.

FeatureIbrutinibPZP-BTKi (Representative)
Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)
Binding Mode Covalent, Irreversible (to Cys481)[5][6]Non-covalent, Reversible (ATP-competitive)[1]
Potency (WT BTK) High (sub-nanomolar IC50)[4]Potentially High (low-nanomolar IC50)
Potency (C481S BTK) Significantly Reduced[11]Potentially Retained[16][17]
Key Off-Targets EGFR, TEC family kinases[19][20]Potentially more selective, structure-dependent
Resistance Prone to on-target C481S mutation[12][13]May overcome C481S-mediated resistance

The development of second-generation and non-covalent BTK inhibitors is a major focus in oncology research.[16][17][26] These next-generation agents aim to address the challenges of acquired resistance and off-target toxicities associated with first-in-class covalent inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold remains a highly attractive starting point for designing potent and selective reversible kinase inhibitors. Further preclinical and clinical evaluation of novel compounds from this class is essential to determine their full therapeutic potential in B-cell malignancies and beyond.

References

  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Journal of Hematology & Oncology, 6(1), 57. [Link]

  • Baillache, D. J., Zhang, J., & Thompson, A. S. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 975-993. [Link]

  • Wikipedia. (n.d.). Ibrutinib. In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Janssen Biotech, Inc. (n.d.). Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. IMBRUVICA® HCP. Retrieved March 11, 2026, from [Link]

  • Mato, A. R., Shah, N. N., Jurczak, W., Cheah, C. Y., Pagel, J. M., Woyach, J. A., ... & Flinn, I. W. (2023). Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia. Cancers, 15(14), 3698. [Link]

  • Eyre, T. A., & Cheah, C. Y. (2021). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. Cancers, 13(15), 3878. [Link]

  • Lymphoma Hub. (2024, July 17). Ibrutinib for CLL: Mechanism of action and clinical considerations. Retrieved March 11, 2026, from [Link]

  • Salim, S., & D'Souza, C. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Journal of Oncology Pharmacy Practice, 27(8), 2003-2007. [Link]

  • Singh, S., Kumar, A., Kumar, A., & Singh, R. K. (2024). Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation. ACS Medicinal Chemistry Letters. [Link]

  • Lonsdale, R., & McCoy, A. J. (2018). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 9(4), 923-931. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Ibrutinib? Patsnap Synapse. Retrieved March 11, 2026, from [Link]

  • Radi, M., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., Biava, M., ... & Botta, M. (2012). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Journal of medicinal chemistry, 55(12), 5546-5564. [Link]

  • Zhang, L., Yang, J., Cai, J., Song, Y., Wu, J., Zhang, H., ... & Liu, D. (2017). B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy. Clinical Cancer Research, 23(15), 4212-4223. [Link]

  • European Journal of Medicinal Chemistry. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Retrieved March 11, 2026, from [Link]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved March 11, 2026, from [Link]

  • VJHemOnc. (2024, June 3). Overview of the role of non-covalent BTK inhibitors in the era of covalent BTK inhibitors. Retrieved March 11, 2026, from [Link]

  • RSC Publishing. (n.d.). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Retrieved March 11, 2026, from [Link]

  • bioRxiv. (2024, September 8). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. Retrieved March 11, 2026, from [Link]

  • Sharma, S., Galanina, N., & Smith, S. M. (2019). Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. Cancers, 11(7), 993. [Link]

  • OncLive. (2018, October 2). BTK Inhibitor Success Puts Focus on Resistance Mechanisms. Retrieved March 11, 2026, from [Link]

  • BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved March 11, 2026, from [Link]

  • Göckeritz, E., Kerwien, S., & Janning, P. (2020). Cell line‐based assessment of BTK inhibitors. FEBS Open Bio, 10(1), 126-135. [Link]

  • American Journal of Managed Care. (2020, August 16). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. Retrieved March 11, 2026, from [Link]

  • ACS Publications. (2024, March 28). Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. Retrieved March 11, 2026, from [Link]

  • MDPI. (2017, March 29). Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. Retrieved March 11, 2026, from [Link]

  • Patient Power. (2024, May 2). Covalent BTK Inhibitors: Which One is Best, and When Can I Switch? Retrieved March 11, 2026, from [Link]

  • ACS Publications. (2023, February 14). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. Retrieved March 11, 2026, from [Link]

  • ASH Publications. (2018, November 29). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Retrieved March 11, 2026, from [Link]

  • Figshare. (2023, March 31). Data from B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy - Clinical Cancer Research. Retrieved March 11, 2026, from [Link]

  • AACR Journals. (2016, August 15). Abstract B18: B-cell lymphoma patient-derived xenograft models: The road to personalized therapy. Retrieved March 11, 2026, from [Link]

  • MDedge. (2014, May 30). Mutation causes ibrutinib resistance in CLL. Retrieved March 11, 2026, from [Link]

  • SpringerLink. (n.d.). Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. Retrieved March 11, 2026, from [Link]

  • PubMed. (2021, December 2). Ibrutinib's off-target mechanism: cause for dose optimization. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Reported molecular targets of ibrutinib and their associated adverse... Retrieved March 11, 2026, from [Link]

  • ACS Publications. (2025, November 18). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. Retrieved March 11, 2026, from [Link]

  • Frontiers. (n.d.). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Retrieved March 11, 2026, from [Link]

  • CLL Society. (2023, November 21). Resistance Mutations in Chronic Lymphocytic Leukemia Patients Treated with Ibrutinib. Retrieved March 11, 2026, from [Link]

  • ASH Publications. (2016, May 5). Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease. Retrieved March 11, 2026, from [Link]

  • ASCO Publications. (2017, February 13). BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia. Retrieved March 11, 2026, from [Link]

  • ACS Publications. (n.d.). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. Retrieved March 11, 2026, from [Link]

  • Taylor & Francis Online. (2021, December 11). Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors. Retrieved March 11, 2026, from [Link]

  • Oncolines B.V. (2024, November 19). Case study - BTK inhibitor ibrutinib. Retrieved March 11, 2026, from [Link]

  • ASH Publications. (n.d.). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Retrieved March 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved March 11, 2026, from [Link]

  • ScienceDirect. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Retrieved March 11, 2026, from [Link]

  • ScienceDirect. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved March 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Retrieved March 11, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Retrieved March 11, 2026, from [Link]

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Comparative

Comprehensive Validation Guide: N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Kinase Inhibitory Activity

Executive Summary & Scientific Rationale As a Senior Application Scientist evaluating kinase inhibitors, it is critical to look beyond terminal IC50 values and understand the structural causality of target engagement. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist evaluating kinase inhibitors, it is critical to look beyond terminal IC50 values and understand the structural causality of target engagement. The N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core is a privileged scaffold in medicinal chemistry. It serves as the structural foundation for highly potent, ATP-competitive inhibitors targeting critical oncogenic pathways, including the mammalian target of rapamycin (mTOR) and Src-family tyrosine kinases[1].

This guide provides an objective, data-driven comparison of this pyrazolo[3,4-d]pyrimidine scaffold against alternative kinase inhibitors. Furthermore, it details a self-validating experimental workflow designed to rigorously confirm biochemical potency, cellular target engagement, and functional pathway blockade.

Structural Causality: Why This Scaffold Works

The efficacy of the pyrazolo[3,4-d]pyrimidine core is rooted in its biomimicry. The fused pyrazole and pyrimidine rings perfectly mimic the purine core of endogenous ATP. When functionalized with an N,N-dimethylamine group at position 4, the molecule efficiently occupies the hydrophobic pocket adjacent to the kinase hinge region. The nitrogen atoms within the pyrimidine ring form critical, high-affinity hydrogen bonds with the kinase hinge backbone (e.g., Valine or Leucine residues), effectively locking the kinase in an inactive state and preventing the phosphorylation of downstream effectors[2].

Mechanism ATP Endogenous ATP Hinge Kinase Hinge Region (Hydrogen Bonding) ATP->Hinge Binds Scaffold N,N-Dimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Scaffold->Hinge Competes (Adenine Mimic) Pocket Hydrophobic Pocket (Selectivity Filter) Scaffold->Pocket N,N-Dimethyl Interaction Blockade Downstream Signaling Inhibition Hinge->Blockade Prevents Activation

Caption: Mechanism of ATP-competitive kinase inhibition by the pyrazolo[3,4-d]pyrimidine scaffold.

Comparative Performance Analysis

When benchmarking derivatives of the N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold (such as the bi-steric mTOR inhibitor precursor RMC-5552 or Src-inhibitor PP-class molecules) against standard alternatives, we must evaluate binding modes, selectivity profiles, and functional limitations.

Table 1: Quantitative Comparison of Kinase Inhibitor Profiles
Inhibitor Class / ScaffoldPrimary Target(s)Binding ModeTypical IC50Key AdvantageKey Limitation
Pyrazolo[3,4-d]pyrimidine derivatives mTOR, Src-familyATP-Competitive (Hinge Binder)< 5 nMComplete pathway blockade (e.g., full suppression of 4E-BP1)[3].Requires rigorous structural optimization to avoid cross-kinase reactivity.
Rapamycin (Alternative) mTORC1Allosteric (FKBP12-dependent)~0.1 nMExquisite selectivity for mTORC1 over mTORC2.Incomplete blockade of downstream 4E-BP1 phosphorylation.
Dasatinib (Alternative) Src, Bcr-AblATP-Competitive (Thiazole core)< 1 nMHighly potent clinical efficacy in chronic myeloid leukemia.Broad-spectrum off-target toxicity due to promiscuous hinge binding.

Self-Validating Experimental Protocols

To confidently validate the inhibitory activity of a new N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, you must employ a multi-tiered, self-validating workflow. Biochemical potency (IC50) is meaningless if the compound cannot cross the cell membrane, and membrane permeability is irrelevant if the compound does not block the functional signaling pathway.

Workflow A 1. Cell-Free Assay (TR-FRET) B 2. Target Engagement (CETSA) A->B IC50 < 10nM C 3. Functional Assay (MSD Phospho-Readout) B->C Thermal Shift > 2°C D 4. Phenotypic Validation C->D Pathway Blockade

Caption: Self-validating experimental workflow for kinase inhibitor candidate progression.

Protocol A: Cell-Free Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the direct biochemical IC50 of the compound. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence. Pyrazolo-pyrimidine derivatives can occasionally exhibit intrinsic fluorescence that skews standard readouts. TR-FRET utilizes a time delay that isolates the long-lived emission of lanthanide fluorophores from the short-lived autofluorescence of the test compound, ensuring a virtually zero-background readout.

Step-by-Step Methodology:

  • Prepare a 1x kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM EGTA, 0.01% polysorbate 20)[3].

  • Serially dilute the pyrazolo[3,4-d]pyrimidine derivative in DMSO, ensuring the final assay concentration of DMSO does not exceed 1%.

  • Incubate the compound with the purified target kinase domain (e.g., mTOR or Src) for 30 minutes at room temperature to allow equilibrium binding.

  • Initiate the reaction by adding ATP (at the predetermined Km​ for the specific kinase) and the specific substrate peptide.

  • Add the LanthaScreen Tb-labeled antibody and incubate for 1 hour in the dark.

  • Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the emission ratio (520/495) and fit the data to a 4-parameter logistic curve to determine the IC50.

Protocol B: Cellular Target Engagement (CETSA)

Objective: Confirm that the compound permeates the cell membrane and physically binds the target kinase in a physiological environment. Causality: Biochemical potency does not guarantee cellular efficacy due to membrane barriers or intracellular protein binding. The Cellular Thermal Shift Assay (CETSA) leverages the thermodynamic principle that ligand binding physically stabilizes a protein, shifting its aggregation melting temperature ( Tm​ ) higher.

Step-by-Step Methodology:

  • Treat live target cells (e.g., MDA-MB-468 for mTOR validation) with the inhibitor or a DMSO vehicle control for 1 hour.

  • Aliquot the intact cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler.

  • Lyse the cells using three repeated freeze-thaw cycles in liquid nitrogen to extract the soluble protein fraction.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Analyze the soluble supernatant via Western Blot against the target kinase. A positive intracellular target engagement is indicated by a rightward shift ( ΔTm​>2∘C ) in the melt curve compared to the vehicle control.

Protocol C: Downstream Phosphorylation Blockade (MSD Assay)

Objective: Validate that target engagement translates into functional pathway inhibition. Causality: Blocking the ATP pocket must prevent the phosphorylation of downstream effectors (e.g., 4E-BP1 for mTOR, or FAK for Src). MesoScale Discovery (MSD) electrochemiluminescence provides a significantly wider dynamic range than traditional Western blotting, allowing for precise cellular IC50 quantification[3].

Step-by-Step Methodology:

  • Seed cells at 25,000 cells/well in a 96-well plate and incubate overnight at 37°C.

  • Treat cells with serial dilutions of the inhibitor for 2–4 hours.

  • Aspirate media and lyse cells using MSD lysis buffer supplemented with fresh protease and phosphatase inhibitors.

  • Transfer lysates to an MSD Multi-Array plate pre-coated with capture antibodies for the target phosphoprotein (e.g., Phospho-4EBP1 Thr37/46).

  • Incubate for 1 hour, wash, and apply SULFO-TAG conjugated detection antibodies.

  • Read the plate using an MSD Sector Imager. Calculate the cellular IC50 based on the reduction of the electrochemiluminescence signal relative to the vehicle control.

References

  • Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of Cancer (Semantic Scholar). URL:[3]

  • Synthesis and anti-tubercular evaluation of some novel pyrazolo[3,4-d]pyrimidine derivatives (ResearchGate). URL:[1]

  • US20120289496A1 - Novel compounds as modulators of protein kinases (Google Patents). URL:[2]

Sources

Validation

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs other pyrazolo[3,4-d]pyrimidine inhibitors

Comparative Technical Guide: N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Advanced Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors Executive Summary & Pharmacological Context In the landscape of targeted therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Advanced Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Executive Summary & Pharmacological Context

In the landscape of targeted therapeutics, the pyrazolo[3,4-d]pyrimidine nucleus has emerged as a highly privileged bioisostere of the adenine (purine) ring[1]. Because it seamlessly mimics the purine core of adenosine triphosphate (ATP), it fits precisely into the ATP-binding pocket of various kinases, making it a foundational scaffold for oncology and immunology drug development.

This guide provides an objective, data-driven comparison between the fundamental building block N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and advanced, highly decorated pyrazolo[3,4-d]pyrimidine inhibitors (such as CDK2, Src, and EGFR inhibitors). It explores the structural causality behind their differing potencies and details the self-validating experimental workflows required to synthesize and assay these compounds.

Structural and Mechanistic Divergence

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine This compound (CAS 23002-57-5) features a minimalist structure with a simple dimethylamine substitution at the 4-position. Rather than acting as a standalone high-affinity drug, it is predominantly utilized as an active-site targeting fragment. For example, it is a critical precursor in the synthesis of bifunctional rapalogs, where it serves as the ATP-site inhibitor (TORI) moiety that directly competes with ATP in the mTOR kinase active site[2]. Its low molecular weight and lack of bulky side chains mean it establishes baseline hydrogen bonding with the kinase hinge region but lacks the van der Waals interactions needed for high standalone potency.

Advanced Pyrazolo[3,4-d]pyrimidine Inhibitors In contrast, advanced inhibitors (e.g., PP1, PP2, and novel CDK2 inhibitors) utilize the pyrazolo[3,4-d]pyrimidine core as an anchor but incorporate extensive hydrophobic or aromatic functionalization at the 1-, 3-, and 4-positions[3]. These modifications exploit unique hydrophobic pockets adjacent to the ATP-binding site. For instance, replacing the simple dimethylamine group with complex arylamines or adding bulky groups at the 3-position drives sub-micromolar IC50 values and high target selectivity by locking the kinase in an inactive conformation[1].

Pathway ATP ATP Molecule Kinase Target Kinase (e.g., CDK2, mTOR) ATP->Kinase Binds Active Site Substrate Inactive Substrate Kinase->Substrate Phosphorylates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Kinase Competitive Inhibition (Bioisosteric Blockade) PhosphoSub Phosphorylated Substrate (Active Signaling) Substrate->PhosphoSub

ATP-competitive inhibition mechanism of pyrazolo[3,4-d]pyrimidine derivatives.

Quantitative Performance Comparison

The structural differences directly translate to their in vitro performance. The table below summarizes the quantitative data contrasting the N,N-dimethyl fragment with fully elaborated pyrazolo[3,4-d]pyrimidine inhibitors.

CompoundPrimary TargetIC50 ValueMolecular WeightStructural Role
N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mTOR (as fragment)N/A (Precursor)163.18 g/mol ATP-site targeting building block
Compound 14 (Novel) CDK2 / Cyclin A20.057 ± 0.003 μM~450 g/mol Highly functionalized standalone inhibitor
PP1 Src Tyrosine Kinase0.17 μM281.36 g/mol Selective standalone inhibitor
Compound 15 (Novel) EGFR Tyrosine Kinase0.135 μM~400 g/mol Broad-spectrum standalone inhibitor

Data aggregated from[1],[4], and[3].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of the N,N-dimethyl building block and the standard enzymatic assay used to evaluate its advanced derivatives.

Protocol A: Synthesis of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol leverages a unique amination reaction where the solvent inherently acts as the reagent.

  • Reagent Preparation: Dissolve 0.5 g (3.3 mmol) of 1H-pyrazolo[3,4-d]pyrimidine-4-thione in 15 mL of Dimethylformamide (DMF)[5].

  • Catalyst & Base Addition: Add 0.54 g (3.96 mmol) of potassium carbonate ( K2​CO3​ ) and a catalytic amount of tetra-n-butylammonium bromide (TBAB)[6].

    • Causality: K2​CO3​ acts as a mild base to deprotonate the thione, increasing its nucleophilicity. Because K2​CO3​ is poorly soluble in organic solvents, TBAB is added as a phase-transfer catalyst to shuttle carbonate ions into the organic phase, drastically accelerating the deprotonation step.

  • Thermal Amination: Heat the mixture to reflux for 12 hours.

    • Causality: Under prolonged reflux, DMF undergoes partial thermal decomposition to yield dimethylamine. This in-situ generated dimethylamine acts as the nucleophile, substituting the sulfur atom to form the N,N-dimethylamine group.

  • Purification: Filter the solution, remove the solvent under reduced pressure, and purify the residue via column chromatography (EtOAc/hexane 8/2). Recrystallize from ethanol to yield colorless crystals[5].

Protocol B: ADP-Glo Kinase Inhibition Assay (e.g., CDK2/mTOR)

Advanced pyrazolo[3,4-d]pyrimidine inhibitors are evaluated using the ADP-Glo assay, a highly reliable method that avoids the safety hazards of radioactive 32P-ATP[1].

  • Kinase Reaction: Incubate the target kinase (e.g., CDK2/cyclin A2) with its specific substrate, ultra-pure ATP, and varying concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor in a microplate.

    • Causality: Because these inhibitors are ATP-competitive, they must be allowed to pre-equilibrate with the kinase to accurately reflect target affinity before ATP is consumed.

  • ATP Depletion: Add the ADP-Glo Reagent to the wells and incubate for 40 minutes.

    • Causality (Self-Validation): This reagent strictly terminates the kinase reaction and actively depletes any remaining unconsumed ATP. This is a critical self-validating step; any residual ATP would cause false-positive luminescence in the final step, skewing the IC50 data[1].

  • Signal Detection: Add the Kinase Detection Reagent and incubate for 30 minutes. Measure luminescence using a microplate reader.

    • Causality: This reagent converts the enzymatically produced ADP back into ATP, which is then utilized by a luciferase/luciferin system to generate light. The luminescent signal is directly proportional to ADP concentration. Therefore, a highly potent inhibitor will prevent ADP formation, resulting in a proportionally low luminescent signal[1].

Workflow Step1 1. Kinase Reaction (Enzyme + Inhibitor + ATP) Step2 2. ATP Depletion (Add ADP-Glo Reagent) Step1->Step2 Step3 3. ADP Conversion (Convert ADP to ATP) Step2->Step3 Step4 4. Luminescence (Luciferase Detection) Step3->Step4

Step-by-step experimental workflow of the self-validating ADP-Glo Kinase Assay.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Source: PMC (nih.gov) URL:1

  • N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine monohydrate Source: IUCr Journals URL:5

  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES Source: IMIST URL:

  • C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors (WO2019212990A1) Source: Google Patents URL:2

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition Source: PMC (nih.gov) URL:4

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: MDPI URL:3

Sources

Comparative

A Comparative Guide to Elucidating the Binding Mode of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: An In-Depth Analysis of X-ray Crystallography and Alternative Methodologies

In the landscape of drug discovery and development, the precise understanding of how a small molecule interacts with its biological target is paramount. This guide provides a comprehensive comparison of methodologies for...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise understanding of how a small molecule interacts with its biological target is paramount. This guide provides a comprehensive comparison of methodologies for confirming the binding mode of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a scaffold of significant interest in medicinal chemistry.[1] While X-ray crystallography stands as the gold standard for high-resolution structural data, a holistic approach often involves complementary techniques.[2][3][4] This document will delve into the experimental intricacies of X-ray crystallography and objectively compare its performance against Nuclear Magnetic Resonance (NMR) spectroscopy and computational docking.

The Central Role of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The pyrazolo[3,4-d]pyrimidine core is a recurring motif in a multitude of biologically active compounds, exhibiting activities ranging from antiviral to anticancer.[1][5][6] The seemingly subtle addition of two methyl groups to the exocyclic amine at the 4-position can significantly influence its binding affinity, selectivity, and pharmacokinetic properties. Therefore, unequivocally determining its three-dimensional arrangement within a target's binding site is a critical step in rational drug design.

A published crystal structure of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine monohydrate confirms its solid-state conformation.[5][7] The asymmetric unit of this structure contains two independent molecules, which primarily differ in the orientation of the dimethylamino group.[5][7] This inherent flexibility underscores the importance of experimental validation of its binding mode when complexed with a biological target.

I. X-ray Crystallography: The Definitive Approach

X-ray crystallography provides unparalleled atomic-resolution insights into the three-dimensional structure of molecules and their complexes.[2][4] The process, while powerful, is contingent on the ability to grow high-quality crystals of the ligand-target complex.

This protocol outlines a generalized workflow for obtaining a co-crystal structure. It is imperative to note that crystallization is an empirical science, and extensive screening of conditions is often necessary for success.

1. Protein Expression and Purification:

  • Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) to high purity (>95% as determined by SDS-PAGE).
  • Purify the protein using a combination of affinity, ion-exchange, and size-exclusion chromatography.
  • Concentrate the purified protein to a working concentration, typically 5-15 mg/mL.

2. Complex Formation:

  • Dissolve N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
  • Incubate the purified protein with a 2-5 fold molar excess of the compound for a minimum of one hour on ice to ensure saturation of the binding sites.

3. Crystallization Screening:

  • Utilize commercially available or in-house developed sparse-matrix screens to sample a wide range of precipitants, pH, and additives.
  • Set up crystallization trials using vapor diffusion methods (sitting or hanging drop). A common setup involves mixing 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

4. Crystal Optimization:

  • Once initial crystal "hits" are identified, perform optimization screens by systematically varying the concentration of the precipitant, pH, and other components around the initial hit condition to improve crystal size and quality.

5. Data Collection and Structure Determination:

  • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
  • Collect X-ray diffraction data at a synchrotron source.
  • Process the diffraction data and solve the structure using molecular replacement, utilizing a known structure of the target protein as a search model.[4]
  • Refine the model and build the ligand into the observed electron density map.

Diagram: Experimental Workflow for X-ray Crystallography

X-ray Crystallography Workflow cluster_protein Protein Production cluster_complex Complex Formation cluster_cryst Crystallization cluster_data Structure Determination p1 Gene Expression p2 Purification p1->p2 p3 Concentration p2->p3 c2 Incubation p3->c2 c1 Ligand Preparation c1->c2 cr1 Screening c2->cr1 cr2 Optimization cr1->cr2 d1 Data Collection cr2->d1 d2 Structure Solution d1->d2 d3 Refinement d2->d3 Method Selection Logic start Goal: Determine Binding Mode q1 High-Resolution 3D Structure Required? start->q1 xray X-ray Crystallography q1->xray Yes alt_methods Consider Alternative/Complementary Methods q1->alt_methods No end Comprehensive Understanding xray->end q2 Information on Dynamics/Kinetics Needed? alt_methods->q2 nmr NMR Spectroscopy q2->nmr Yes q3 High-Throughput Screening or Prediction Needed? q2->q3 No nmr->end docking Computational Docking q3->docking Yes q3->end No docking->end

Sources

Validation

A Senior Application Scientist's Guide to Alternative Synthesis Routes for Pyrazolo[3,4-d]pyrimidines

Authored for Researchers, Scientists, and Drug Development Professionals The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry. As a structural bioisostere of adenine, it provides a privileged fr...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry. As a structural bioisostere of adenine, it provides a privileged framework for designing molecules that can interact with the ATP-binding sites of various enzymes, particularly protein kinases.[1][2] This has led to its incorporation into a multitude of pharmacologically active agents, including those with anticancer, antiviral, and anti-inflammatory properties.[3][4] The enduring interest in this heterocyclic system has driven significant innovation in its synthesis.

This guide provides an in-depth comparison of the primary synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine core. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, compare performance with experimental data, and provide validated protocols to empower your research and development efforts. We will explore four principal routes: the foundational classical approach starting from pyrazole precursors, the efficiency of modern multicomponent reactions, the speed of microwave-assisted synthesis, and an alternative strategy beginning with a pyrimidine ring.

Route 1: The Classical Approach — Cyclization of 5-Aminopyrazole Precursors

This is the most traditional and widely documented method for synthesizing the pyrazolo[3,4-d]pyrimidine nucleus. The strategy is built upon a logical and robust retrosynthetic disconnection that involves forming the pyrimidine ring onto a pre-existing, functionalized pyrazole.

Principle and Rationale: The synthesis begins with a 5-aminopyrazole derivative bearing an electron-withdrawing group—typically a nitrile (-CN), ester (-COOR), or carboxamide (-CONH2)—at the C4 position. The spatial arrangement of the C5-amino group and the C4-substituent is ideal for cyclocondensation with a one-carbon electrophile (e.g., formamide, formic acid, orthoesters) to construct the fused pyrimidine ring. The choice of the C4 substituent and the cyclizing agent dictates the final substitution pattern at the C4 position of the pyrazolo[3,4-d]pyrimidine core (e.g., amino, hydroxyl/oxo).

Experimental Protocol: Synthesis of a 1-Arylpyrazolo[3,4-d]pyrimidin-4-one

This protocol is adapted from a one-pot method that efficiently converts a 5-aminopyrazole-4-carbonitrile into the corresponding pyrimidin-4-one using a lower aliphatic acid and phosphorus oxychloride (POCl3).[5]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 mmol) in a lower aliphatic acid such as propanoic acid (3.0 mL).

Step 2: Reagent Addition

  • Carefully add phosphorus oxychloride (POCl3, 0.2 mL) to the solution. The addition of POCl3 in situ activates the carboxylic acid, facilitating the subsequent cyclization.

Step 3: Thermal Cyclization

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 4: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice water (50 mL) to quench the excess POCl3 and precipitate the product.

  • Neutralize the acidic solution by adding a solid base, such as potassium carbonate (K2CO3), until effervescence ceases. This step is critical for ensuring the product is in its neutral form for efficient isolation.

  • Filter the resulting solid precipitate, wash with a small amount of cold ethanol to remove impurities, and dry to obtain the final pyrazolo[3,4-d]pyrimidin-4-one.

Logical Flow: Classical Synthesis from 5-Aminopyrazole Precursors

cluster_start Starting Materials cluster_process Reaction cluster_product Product A 5-Aminopyrazole-4-carbonitrile C Cyclocondensation A->C Precursor B One-Carbon Electrophile (e.g., RCOOH, Formamide) B->C Cyclizing Agent (e.g., + POCl3) D Pyrazolo[3,4-d]pyrimidine C->D Ring Formation cluster_start Starting Materials cluster_process Process cluster_product Product A Hydrazine E One-Pot Reaction Cascade A->E B Aldehyde B->E C Methylene- malononitrile C->E D Alcohol D->E F Substituted Pyrazolo[3,4-d]pyrimidine E->F Convergent Synthesis

Caption: Convergent nature of a four-component synthesis.

Route 3: The Acceleration Advantage — Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering dramatic reductions in reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. [6]This is achieved through efficient and uniform heating of the reaction mixture via dielectric polarization.

Principle and Rationale: The application of microwave irradiation can accelerate both classical cyclizations and MCRs. For the synthesis of pyrazolo[3,4-d]pyrimidines, this means that reactions which might take several hours under conventional reflux can often be completed in a matter of minutes. This is particularly advantageous for high-throughput synthesis and rapid lead optimization. The choice to use microwave heating is a choice for speed and efficiency.

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol compares a microwave-assisted, solvent-free method to a conventional heating approach for the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with aroyl halides. [6] Method A: Microwave Irradiation (Solvent-Free)

  • Step 1: In a microwave-safe vessel, thoroughly mix 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (2.0 mmol) and the appropriate aroyl halide (2.5 mmol).

  • Step 2: Subject the mixture to microwave irradiation in a domestic or dedicated laboratory microwave oven (e.g., at 1000W). The reaction is typically complete within 3-5 minutes.

  • Step 3: After cooling, wash the crude solid with hot n-hexane to remove non-polar impurities and recrystallize from ethanol to yield the pure product (yields typically 87-94%). [6] Method B: Conventional Heating

  • Step 1: In a round-bottom flask, dissolve the same starting materials in acetonitrile (10 mL).

  • Step 2: Heat the mixture under reflux for 300-480 minutes (5-8 hours).

  • Step 3: After the reaction is complete, evaporate the solvent in vacuo. The work-up is similar to the microwave method, but the energy input and time are substantially greater.

Workflow: Microwave-Assisted Synthesis

A Mix Starting Materials (e.g., Aminopyrazole + Aroyl Halide) B Microwave Irradiation (e.g., 1000W, 3-5 min) A->B Solvent-Free C Cool & Wash (n-hexane) B->C Rapid Heating D Recrystallize (Ethanol) C->D E Final Product D->E

Caption: Rapid workflow of microwave-assisted synthesis.

Route 4: An Alternative Strategy — Synthesis from Pyrimidine Precursors

While most syntheses build the pyrimidine ring onto a pyrazole, the reverse is also a viable and sometimes advantageous strategy. This approach begins with a suitably functionalized pyrimidine and constructs the pyrazole ring onto it.

Principle and Rationale: This route is particularly useful when the desired substitution pattern on the pyrimidine ring is more easily accessible from pyrimidine starting materials. The key is to have two adjacent reactive sites on the pyrimidine ring that can react with a hydrazine derivative. For instance, a 4,6-dichloropyrimidine-5-carbaldehyde provides an aldehyde group and a labile chlorine atom that can react with hydrazine to form the pyrazole ring.

Experimental Protocol: Synthesis from 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

This protocol is based on the reaction of a substituted pyrimidine-5-carbaldehyde with hydrazine. [7] Step 1: Precursor Synthesis

  • Prepare the N4-substituted-2,4-diamino-6-chloro-5-carbaldehyde precursor by mono-amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with an appropriate aliphatic or aromatic amine.

Step 2: Cyclization with Hydrazine

  • In a suitable vessel, react the precursor from Step 1 with hydrazine hydrate.

  • This reaction is often accelerated significantly with microwave irradiation, proceeding to completion in minutes under solvent-free conditions. [7] Step 3: Isolation

  • After the reaction, the product can be isolated by standard procedures such as precipitation and recrystallization.

Logical Flow: Synthesis from a Pyrimidine Precursor

cluster_start Starting Materials cluster_process Reaction cluster_product Product A Substituted Pyrimidine (e.g., Dichloropyrimidine -5-carbaldehyde) C Annulation A->C Precursor B Hydrazine B->C Ring Formation D Pyrazolo[3,4-d]pyrimidine C->D Pyrazole Ring Closure

Caption: Alternative route building the pyrazole ring.

Comparative Analysis: Choosing the Right Path

The optimal synthetic route depends on the specific goals of the project, including the desired substitution pattern, scale, timeline, and commitment to green chemistry principles.

ParameterRoute 1: ClassicalRoute 2: MCRsRoute 3: Microwave-AssistedRoute 4: From Pyrimidine
Typical Yield Good to Excellent (60-95%)Good to Excellent (70-95%) [8][9]Excellent (85-95%) [6]Good (Variable)
Reaction Time Hours to DaysHoursMinutes [6][7]Minutes to Hours
Number of Steps Multi-step (precursor synthesis)One-potOne-pot (often)Multi-step (precursor synthesis)
Key Advantage Well-established, versatileHigh efficiency, atom economyExtreme speed, high yieldsAccess to unique substitution patterns
Key Disadvantage Long reaction times, harsh conditionsCan require extensive optimizationRequires specialized equipmentLess generally applicable
Best For Well-understood targets, large scaleLibrary synthesis, green chemistryRapid SAR studies, high-throughputSpecific pyrimidine-substituted analogs

Conclusion

The synthesis of the pyrazolo[3,4-d]pyrimidine core is a mature field rich with diverse and robust methodologies. The classical approach, starting from 5-aminopyrazoles, remains a reliable and versatile strategy. However, for researchers seeking greater efficiency, speed, and environmental compatibility, modern methods offer compelling alternatives. Multicomponent reactions provide an elegant and atom-economical route to complex derivatives in a single step, making them ideal for discovery chemistry. [8][9]Microwave-assisted synthesis offers an unparalleled acceleration of reaction rates, drastically shortening development timelines. [6][10]Finally, building the scaffold from a pyrimidine precursor provides a complementary strategy for accessing different chemical space.

A thorough understanding of these alternative routes empowers the medicinal chemist to make informed, strategic decisions, selecting the optimal pathway to accelerate the journey from molecular design to functional drug candidate.

References

  • Shi, F., et al. (2015). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. RSC Advances. Available at: [Link]

  • Patel, K. D., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. Available at: [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Davoodnia, A., et al. (2010). Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]

  • Zolfigol, M. A., et al. (2018). One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

  • Wang, G.-W., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. Available at: [Link]

  • Li, Z., et al. (2013). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Molecules. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Available at: [Link]

  • Oueslati, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Anonymous. (n.d.). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2011). Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines. ACS Combinatorial Science. Available at: [Link]

  • Kaval, N., et al. (2016). 3,4-Diaminopyrazolo[3,4-d]pyrimidines: a new three-component microwave-assisted synthesis and anti-leukemic properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • Anonymous. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]

  • Ismail, N. S. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • Ismail, N. S. M., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. Available at: [Link]

  • Ismail, N. S. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • Heravi, M. M., et al. (2022). Recent green approaches for the synthesis of pyrazolo[3,4-d]pyrimidines: A mini review. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Ismail, N. S. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. Egyptian Journal of Chemistry. Available at: [Link]

  • Ismail, N. S. M., et al. (2016). Synthetic approaches for pyrazolo[3,4-d]pyrimidines. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]

  • Taylor, E. C., et al. (1971). Pyrimidine derivatives and related compounds. 4. A route for the synthesis of pyrazolo [3,4-e]-as-triazines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-c]-as-triazines. The Journal of Organic Chemistry. Available at: [Link]

  • Ismail, N. S. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine Analogs as Kinase Inhibitors: A Case Study of PP1 and PP2

Introduction The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to target a wide range of protein kinases.[1][2][3] Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to target a wide range of protein kinases.[1][2][3] Its structural resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site within the kinase domain, leading to the inhibition of phosphorylation and downstream signaling.[2][4] This has led to the development of numerous potent and selective kinase inhibitors for therapeutic use, particularly in oncology.[1][2]

This guide provides a head-to-head comparison of two seminal pyrazolo[3,4-d]pyrimidine analogs: PP1 and PP2 . These compounds are among the first-in-class inhibitors of the Src family of non-receptor tyrosine kinases (SFKs) and have become invaluable tools for dissecting cellular signaling pathways.[2] By examining their structural differences, target selectivity, and biological activity, we can illuminate the key principles of structure-activity relationships (SAR) that guide modern drug design.

The Analogs: PP1 vs. PP2

PP1 and PP2 are highly similar in structure, differing only by a single halogen atom on the C4-phenyl ring. This seemingly minor substitution has significant implications for their target binding and biological activity.

  • PP1 : 4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine

  • PP2 : 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine

The core pyrazolo[3,4-d]pyrimidine system acts as the ATP-mimetic anchor, while the substituents at the C4 and N7 positions modulate potency and selectivity. The tert-butyl group at N7 provides steric bulk, influencing the orientation of the inhibitor within the binding pocket. The key difference lies in the para-substituent of the C4-phenyl ring: a methyl group in PP1 versus a chlorine atom in PP2.

Comparative Analysis: Potency and Selectivity

Both PP1 and PP2 are potent inhibitors of Src family kinases (SFKs), including Lck, Fyn, and Src itself. However, their inhibitory profiles are not identical, and they exhibit activity against other kinases, highlighting the importance of comprehensive selectivity screening in drug development.

Table 1: Comparative Inhibitory Activity (IC₅₀) of PP1 and PP2 against Various Kinases

Kinase TargetPP1 IC₅₀ (nM)PP2 IC₅₀ (nM)Primary Function
Lck5[5][6]4[5]T-cell signaling
FynT6[5][6]5[5]T-cell signaling, neuronal function
Hck20[6]Not widely reportedMyeloid cell signaling
c-Src170[6]Not widely reportedCell growth, migration, invasion[7][8]
PTK6 (Brk)2.5[5]13.0[5]Breast cancer cell proliferation
TβRI (ALK5)~50[6][9]Potent, less than PP1[9]TGF-β signaling, EMT[10]
EGFR250[6]Not widely reportedGrowth factor signaling
JAK250,000[6]Not widely reportedCytokine signaling

Data compiled from multiple sources. Direct comparison should be made with caution as assay conditions may vary between studies.

From the data, several key insights emerge:

  • High Potency against SFKs: Both compounds are single-digit nanomolar inhibitors of Lck and Fyn.[5][6]

  • Differential Selectivity: A striking difference is seen in their activity against Protein Tyrosine Kinase 6 (PTK6). PP1 is significantly more potent against PTK6 (IC₅₀ = 2.5 nM) than PP2 (IC₅₀ = 13.0 nM).[5] This demonstrates how a subtle chemical change (methyl vs. chloro) can fine-tune selectivity.

  • Off-Target Effects: Both inhibitors effectively block TGF-β signaling by directly inhibiting the TGF-β type I receptor (TβRI/ALK5), an activity unrelated to Src.[9][10] This is a critical consideration when interpreting experimental results, as effects attributed to Src inhibition may, in fact, be due to the blockade of this parallel pathway. PP1 appears to be a more potent inhibitor of TβRI than PP2.[9]

Mechanism of Action: Src Kinase Signaling

Src is a proto-oncogene that plays a pivotal role in regulating numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[8][11][12] Its aberrant activation is linked to the progression of many cancers, including breast, colon, and prostate cancer.[8] PP1 and PP2, by inhibiting Src, can block these downstream oncogenic signals.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Pathways cluster_outputs Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Integrin Integrins FAK FAK Integrin->FAK Activation Ras Ras/MAPK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Pathway Src->PI3K Migration Migration & Invasion Src->Migration FAK->Src Activation FAK->Migration Proliferation Proliferation & Survival Ras->Proliferation STAT3->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis Inhibitor PP1 / PP2 Inhibitor->Src Inhibition

Src Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

To quantitatively compare analogs like PP1 and PP2, researchers rely on standardized in vitro assays. Below are detailed protocols for two fundamental experiments: a biochemical kinase inhibition assay and a cell-based viability assay.

Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's potency.[13][14]

Kinase_Assay_Workflow cluster_prep Step 1: Reaction Setup cluster_adp_glo Step 2: ATP Depletion cluster_detection Step 3: Signal Generation cluster_readout Step 4: Readout A Dispense Kinase, Substrate, and ATP into 384-well plate B Add serially diluted Inhibitor (PP1/PP2) or DMSO vehicle A->B C Incubate at RT (e.g., 60 min) B->C D Add ADP-Glo™ Reagent C->D E Incubate at RT (40 min) D->E F Add Kinase Detection Reagent E->F G Incubate at RT (30-60 min) F->G H Measure Luminescence (Luminometer) G->H I Calculate % Inhibition and determine IC₅₀ H->I

Workflow for an ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare kinase buffer, ATP solution, kinase, and substrate stock solutions. Serially dilute PP1 and PP2 inhibitors in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of 2x kinase/substrate mix. Add 2.5 µL of 2x inhibitor solution (or DMSO for control).[15]

  • Incubation : Mix gently and incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[13] Incubate for 40 minutes at room temperature.[16]

  • ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase/luciferin to generate a light signal.[13][15] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the results on a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Format)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with an inhibitor.[17][18]

MTT_Assay_Workflow cluster_cell_prep Step 1: Cell Culture cluster_treatment Step 2: Treatment cluster_mtt Step 3: Formazan Formation cluster_solubilize Step 4: Solubilization & Readout A Seed cells in a 96-well plate B Incubate (24h) to allow attachment A->B C Add serially diluted Inhibitor (PP1/PP2) or DMSO vehicle B->C D Incubate for desired exposure period (e.g., 72h) C->D E Add MTT Reagent (0.5 mg/mL final conc.) D->E F Incubate (3-4h) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance (~570 nm) G->H

Workflow for an MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding : Plate cells (e.g., a cancer cell line with active Src signaling) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[19]

  • Compound Treatment : Remove the media and add fresh media containing various concentrations of PP1 or PP2 (or DMSO vehicle control).[20]

  • Incubation : Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[17] Incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization : Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17][20]

  • Data Acquisition : Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells and determine the GI₅₀/IC₅₀ value.

Conclusion

The head-to-head comparison of PP1 and PP2 serves as a powerful illustration of structure-activity relationships within the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. The substitution of a single methyl group with a chlorine atom subtly alters the electronic and steric properties of the molecule, leading to a measurable shift in target selectivity, particularly against PTK6. Furthermore, their potent "off-target" inhibition of the TβRI receptor underscores the critical need for comprehensive profiling in drug discovery to ensure that observed biological effects are correctly attributed to the intended target. These foundational compounds have paved the way for the development of more advanced and highly selective inhibitors, including clinically approved drugs, demonstrating the enduring legacy of the pyrazolo[3,4-d]pyrimidine scaffold.[22][23]

References

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. Available from: https://pubs.acs.org/doi/10.1021/jm301537p
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: https://www.ncbi.nlm.nih.gov/books/NBK144065/
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Validation

Comparative Analysis of ADME Properties: Pyrazolo[3,4-d]pyrimidine Derivatives vs. Alternative Scaffolds

As the landscape of targeted therapeutics expands, the selection of an optimal kinase hinge-binding scaffold is a critical decision that dictates not only target affinity but also the entire pharmacokinetic profile of a...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics expands, the selection of an optimal kinase hinge-binding scaffold is a critical decision that dictates not only target affinity but also the entire pharmacokinetic profile of a drug candidate. Pyrazolo[3,4-d]pyrimidines have emerged as privileged bioisosteres of purines, heavily utilized in the development of dual Src/Abl inhibitors and treatments for glioblastoma multiforme[1][2].

This guide provides an objective, data-driven comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyrazolo[3,4-d]pyrimidine derivatives against alternative scaffolds such as pyrrolo[2,3-d]pyrimidines and classical purines. By analyzing the causality behind these properties and detailing self-validating experimental protocols, this guide equips drug development professionals with the insights needed for rational lead optimization.

Scaffold Mechanics: Why Structure Dictates ADME

The bioisosteric replacement of a purine core with a pyrazolo[3,4-d]pyrimidine or pyrrolo[2,3-d]pyrimidine scaffold fundamentally alters the electron density and hydrogen-bonding network of the fused bicyclic system.

  • Purines (Imidazo[4,5-d]pyrimidines): While highly soluble in aqueous environments, the imidazo ring is highly susceptible to rapid oxidation by xanthine oxidase, leading to poor metabolic stability and high intrinsic clearance.

  • Pyrrolo[2,3-d]pyrimidines: Removing one nitrogen from the 5-membered ring improves metabolic stability against xanthine oxidase. However, the electron-rich pyrrole ring introduces a new metabolic soft spot, making these derivatives highly susceptible to Cytochrome P450 (CYP450) mediated oxidation unless sterically hindered or fluorinated[3][4].

  • Pyrazolo[3,4-d]pyrimidines: Shifting the nitrogen to the 2-position (forming the pyrazole ring) withdraws electron density from the core, significantly enhancing resistance to oxidative metabolism[2]. However, this shift removes a hydrogen bond acceptor, increasing the overall lipophilicity (LogP) of the molecule. While this drives exceptional passive permeability, it concurrently creates a severe liability in aqueous solubility (LogS)[1][5].

ADME_Logic Scaffold Pyrazolo[3,4-d]pyrimidine Core N1 N1 Substitution (Lipophilicity Tuning) Scaffold->N1 C4 C4 Amination (H-Bonding/Target Affinity) Scaffold->C4 C6 C6 Polar Moieties (Solubility Enhancement) Scaffold->C6 Perm Caco-2 Permeability (>500 nm/s) N1->Perm Metab Microsomal Stability (CYP450 Resistance) N1->Metab C4->Perm C6->Metab Sol Aqueous Solubility (LogS Improvement) C6->Sol

Logical relationship between pyrazolo[3,4-d]pyrimidine substitutions and ADME property outcomes.

Quantitative ADME Comparison

To objectively evaluate these scaffolds, we must look at standardized in vitro ADME metrics. The table below synthesizes quantitative data for these three structural classes. Pyrazolo[3,4-d]pyrimidines consistently demonstrate superior permeability and metabolic stability, albeit at the cost of aqueous solubility[1][6].

Table 1: Comparative ADME Profiling of Fused Heterocyclic Scaffolds
ADME ParameterPyrazolo[3,4-d]pyrimidinesPyrrolo[2,3-d]pyrimidinesClassical Purines
Aqueous Solubility (LogS) Poor (-4.7 to -7.5)[1]Moderate (-3.0 to -5.0)[3]High (-2.0 to -4.0)
Caco-2 Permeability (Papp) Excellent (>500 nm/s)[1]Moderate to HighPoor (<25 nm/s)
Metabolic Stability (HLM) High (85-92% remaining)[6]Variable (CYP450 liability)[4]Low (Xanthine Oxidase)
Blood-Brain Barrier (BBB) High Penetration[2]Moderate PenetrationLow Penetration
Primary ADME Liability Dissolution-limited absorptionOxidative metabolismPermeability & Clearance
Strategic Optimization (Case Studies)

To mitigate the solubility deficit inherent to the pyrazolo[3,4-d]pyrimidine core, structural optimization typically focuses on the C6 and N1 vectors. Introducing polar moieties (e.g., morpholine or piperazine rings) at the C6 position can shift the LogS from -7.5 to a more druggable -4.7 without compromising the high Caco-2 permeability[1]. Alternatively, when target binding pockets restrict C6 modifications, prodrug strategies—such as attaching an N-methylpiperazino group linked by an O-alkyl carbamate—have been successfully deployed to enhance bioavailability and plasma stability[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, ADME data must be generated using self-validating experimental systems. Below are the detailed, step-by-step methodologies for the key assays used to generate the comparative data above.

A. Caco-2 Permeability Assay (Absorption)

This assay evaluates intestinal permeability. The protocol is designed with built-in quality control steps to ensure that the measured permeability is due to transcellular transport rather than an artifact of a compromised cell monolayer.

  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21–25 days.

    • Causality: This extended incubation is critical; it allows the cells to differentiate into enterocyte-like monolayers with mature tight junctions and functional efflux transporters (e.g., P-gp)[6].

  • Pre-Assay Validation (TEER): Measure Transepithelial Electrical Resistance (TEER).

    • Causality: A TEER value > 250 Ω·cm² validates monolayer integrity prior to compound addition.

  • Compound Incubation: Add the pyrazolo[3,4-d]pyrimidine derivative (10 µM) to the apical chamber (pH 6.5) and blank buffer to the basolateral chamber (pH 7.4). Incubate at 37°C for 2 hours.

  • Post-Assay Validation (Lucifer Yellow): Add Lucifer Yellow (a paracellular permeability marker) to the apical chamber.

    • Causality: This is a critical self-validating step. If the Lucifer Yellow Papp exceeds 100 nm/s, it indicates the test compound was cytotoxic and compromised the tight junctions. Data from such wells must be rejected.

  • Quantification: Analyze the basolateral buffer via LC-MS/MS to calculate the apparent permeability (Papp).

Caco2_Workflow Seed Seed Caco-2 (21 Days) TEER TEER Check (>250 Ω·cm²) Seed->TEER Incubate Apical Dosing (2h, 37°C) TEER->Incubate LY Lucifer Yellow (Integrity Check) Incubate->LY LCMS Basolateral LC-MS/MS LY->LCMS

Self-validating Caco-2 permeability workflow ensuring monolayer integrity.

B. Human Liver Microsome (HLM) Stability Assay (Metabolism)

This assay assesses the susceptibility of the scaffold to CYP450-mediated metabolism[6].

  • Preparation: Mix pooled human liver microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures enzymatic reactions occur at physiological temperature from the exact moment of initiation, preventing kinetic artifacts.

  • Initiation & Self-Validation: Divide the mixture into two experimental arms.

    • Arm A (Active): Add NADPH (1 mM final) to initiate the reaction.

    • Arm B (Control): Add an equivalent volume of buffer (minus-NADPH control).

    • Causality: The minus-NADPH control is a self-validating step that isolates CYP450-specific metabolism from chemical instability or non-CYP enzymatic degradation in the microsomal matrix.

  • Quenching: At predetermined time points (0, 15, 30, 60 min), extract aliquots and immediately quench with 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile denatures the CYP enzymes, instantly halting the reaction, while simultaneously precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the percentage of compound remaining, calculating the in vitro half-life (t1/2) and intrinsic clearance (CLint).

HLM_Workflow Prep Prepare HLM & Compound PreInc Pre-incubate (37°C, 5 min) Prep->PreInc NADPH Add NADPH (Initiate Reaction) PreInc->NADPH Quench Quench with MeCN (+ Internal Std) NADPH->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Step-by-step workflow of the self-validating Human Liver Microsome (HLM) stability assay.

References

  • Design, Synthesis, Biological Activity, and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukemia Cells: A Lead Optimization Study. Journal of Medicinal Chemistry.[Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI Pharmaceutics.[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC.[Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC.[Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC.[Link]

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